2,2-Difluoro-n-methoxy-n-methylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,2-difluoro-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2/c1-7(9-2)4(8)3(5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPRFYMJGQMIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597486 | |
| Record name | 2,2-Difluoro-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142492-01-1 | |
| Record name | 2,2-Difluoro-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoro-N-methoxy-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,2-Difluoro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluoro-N-methoxy-N-methylacetamide, a specialized Weinreb amide, is a critical building block in contemporary medicinal chemistry and materials science. The incorporation of a difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document provides a comprehensive technical overview of the primary synthesis pathway for this valuable intermediate, including a detailed, representative experimental protocol, quantitative data from analogous reactions, and a discussion of the underlying chemical principles.
Introduction
N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, prized for their ability to react with organometallic reagents to controllably form ketones and aldehydes.[1][2][3] The synthesis of this compound involves the formation of an amide bond between a difluoroacetyl moiety and N,O-dimethylhydroxylamine. The most direct and industrially relevant pathway utilizes the reaction of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride.[2] This method is favored for its high reactivity and operational simplicity.
Primary Synthesis Pathway: Acylation of N,O-Dimethylhydroxylamine
The core of the synthesis lies in the nucleophilic acyl substitution reaction between 2,2-difluoroacetyl chloride and N,O-dimethylhydroxylamine. A base is required to neutralize the hydrochloride salt of the hydroxylamine derivative and to scavenge the hydrogen chloride generated during the reaction.
Logical Workflow of the Synthesis
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a representative procedure can be adapted from well-established methods for the synthesis of Weinreb amides from acyl chlorides. The following protocol is based on analogous preparations and should be considered a starting point for optimization.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Notes |
| 2,2-Difluoroacetyl chloride | 114.48 | Highly reactive, moisture-sensitive |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | Commercially available |
| Triethylamine (TEA) or Pyridine | 101.19 / 79.10 | Anhydrous, as a base |
| Dichloromethane (DCM) | 84.93 | Anhydrous, as a solvent |
| 1 M Hydrochloric Acid (HCl) | - | For aqueous workup |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | For aqueous workup |
| Brine | - | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | For drying |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
Solvent and Base Addition: Anhydrous dichloromethane is added to the flask, and the resulting suspension is cooled to 0 °C in an ice bath. Anhydrous triethylamine or pyridine (2.2 equivalents) is then added dropwise, ensuring the temperature remains below 5 °C.
-
Addition of Acyl Chloride: A solution of 2,2-difluoroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel over 30-60 minutes, maintaining the reaction temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Workup: The reaction is quenched by the slow addition of water. The organic layer is separated and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure this compound.
Quantitative Data (Based on Analogous Reactions)
The following table summarizes typical yields for the synthesis of various Weinreb amides from their corresponding acyl chlorides, which can serve as an estimate for the synthesis of the title compound.
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzoyl chloride | Pyridine | DCM | 2 | ~90 |
| Pentenoyl chloride | Triethylamine | DCM | 2 | ~85 |
| Various Nα-protected amino acyl chlorides | DIPEA | DCM | 0.5-1.5 | 80-95 |
Signaling Pathways and Logical Relationships
The reaction proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the N,O-dimethylhydroxylamine hydrochloride to generate the free nucleophile, which then attacks the electrophilic carbonyl carbon of the 2,2-difluoroacetyl chloride.
Caption: Simplified mechanism of Weinreb amide formation.
Alternative Synthesis Routes
While the acyl chloride method is the most direct, other methods for Weinreb amide synthesis exist and could be adapted for this compound:
-
From Difluoroacetic Acid: Direct coupling of difluoroacetic acid with N,O-dimethylhydroxylamine using a coupling agent such as carbodiimides (e.g., EDC, DCC), HATU, or by activating the carboxylic acid with reagents like SOCl₂ or (COCl)₂ in situ.
-
From Difluoroacetic Esters: Transamidation of a methyl or ethyl difluoroacetate with N,O-dimethylhydroxylamine, often mediated by a Lewis acid like trimethylaluminum.
Conclusion
The synthesis of this compound via the acylation of N,O-dimethylhydroxylamine with 2,2-difluoroacetyl chloride is a robust and efficient method for producing this key synthetic intermediate. The provided technical guide, including the adapted experimental protocol and mechanistic overview, serves as a valuable resource for researchers in the fields of drug discovery and materials science, enabling the exploration of novel difluorinated compounds with potentially enhanced properties. Careful execution of the experimental procedure and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.
References
An In-depth Technical Guide to 2,2-Difluoro-N-methoxy-N-methylacetamide
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,2-Difluoro-N-methoxy-N-methylacetamide, a valuable intermediate in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals engaged in synthetic organic chemistry and pharmaceutical research.
Core Physicochemical Properties
This compound is a fluorinated Weinreb amide that serves as a key building block in the synthesis of complex molecules. The presence of the difluoromethyl group can significantly influence the metabolic stability, lipophilicity, and binding interactions of target compounds.[1]
General Information
| Property | Value | Reference |
| Chemical Name | This compound | [2][3] |
| CAS Number | 142492-01-1 | [2][3] |
| Molecular Formula | C4H7F2NO2 | [2] |
| Molecular Weight | 139.10 g/mol | [2] |
| Appearance | Clear colorless to yellow or orange to brown liquid | [4] |
Spectroscopic and Physical Data
| Property | Value | Reference |
| Boiling Point | 40 °C @ 0.7 mmHg | [1] |
| Refractive Index (n20/D) | 1.3990 - 1.4050 | [4] |
| Density | Data not available | |
| Solubility | Data not available for specific solvents. General solvent miscibility information suggests it is likely soluble in common organic solvents. | |
| pKa | Data not available |
Synthesis of this compound
A primary route for the synthesis of this compound involves the condensation reaction of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride.[5] This method is reported to be high-yielding and straightforward to perform.[5]
Experimental Protocol: Condensation Reaction
Materials:
-
2,2-difluoroacetyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Anhydrous suitable organic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Organic base (e.g., triethylamine, pyridine)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride in an anhydrous organic solvent under an inert atmosphere, add the organic base at a controlled temperature (typically 0 °C).
-
Stir the mixture for a short period to allow for the formation of the free amine.
-
Slowly add 2,2-difluoroacetyl chloride to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS is recommended).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride solution).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Note: This is a generalized protocol based on the referenced synthetic approach. Specific reaction conditions such as stoichiometry, temperature, and reaction time should be optimized for best results.
Applications in Drug Development and Organic Synthesis
As a Weinreb amide, this compound is a versatile intermediate for the synthesis of ketones. The N-methoxy-N-methylamide group is stable to many nucleophilic reagents, such as Grignard reagents and organolithiums, allowing for the controlled formation of carbon-carbon bonds. The resulting ketone can then be further elaborated into a variety of bioactive molecules. The incorporation of the difluoromethyl moiety is a key strategy in modern drug design to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
Currently, there is limited publicly available information on the specific biological activities of this compound itself or detailed signaling pathways it may be involved in. Its primary role is as a synthetic precursor.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Role as a synthetic intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scbt.com [scbt.com]
- 3. 142492-01-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. CN120737006A - Preparation method of 2, 2-difluoro-N-methoxy-N-methylacetamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 2,2-Difluoro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2,2-Difluoro-N-methoxy-N-methylacetamide. This compound, a valuable intermediate in medicinal chemistry and materials science, is notable for the strategic incorporation of a difluoromethyl group, which can significantly modulate the biological and physical properties of larger molecules. This document details the established synthetic route, summarizes key quantitative data, and provides a generalized experimental protocol for its preparation. While specific experimental spectroscopic data for this compound is not widely available in the public domain, this guide presents predicted data and typical characterization results for analogous compounds to aid researchers in their synthetic and analytical efforts.
Introduction
This compound, also known as a difluoroacetyl Weinreb amide, is a key building block in organic synthesis. The presence of the gem-difluoro functionality can enhance metabolic stability, increase lipophilicity, and alter the binding affinity of derivative compounds, making it an attractive moiety for the design of novel pharmaceuticals and advanced materials.[1] Its structure combines the stability and reactivity of a Weinreb amide with the unique electronic properties of the difluoroacetyl group. This guide serves as a technical resource for researchers utilizing this compound in their work.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a central carbonyl group bonded to a difluoromethyl group and a nitrogen atom, which is further substituted with a methyl and a methoxy group.
Table 1: Molecular Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 142492-01-1 | [2][3] |
| Molecular Formula | C₄H₇F₂NO₂ | [2] |
| Molecular Weight | 139.10 g/mol | [2] |
| IUPAC Name | This compound | [4] |
| SMILES | CN(C(=O)C(F)F)OC | [5] |
| InChI | InChI=1S/C4H7F2NO2/c1-7(9-2)4(8)3(5)6/h3H,1-2H3 | [5] |
| Appearance | Clear colorless to yellow or orange to brown liquid | [4] |
| Refractive Index (@ 20°C) | 1.3990-1.4050 | [4] |
| Purity (by GC) | ≥94.0% | [4] |
Synthesis
The primary and most direct route for the synthesis of this compound is through a Weinreb amide synthesis. This involves the condensation reaction of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride.
Synthetic Pathway
The logical flow of the synthesis can be visualized as a two-step process, starting from 2,2-difluoroacetic acid.
Caption: Synthetic pathway for this compound.
Experimental Protocol (Generalized)
The following is a generalized experimental protocol based on standard Weinreb amide synthesis procedures and information from related patents. Researchers should optimize these conditions for their specific laboratory setup.
Materials:
-
2,2-Difluoroacetyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, N,N-Diisopropylethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation setup)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with N,O-dimethylhydroxylamine hydrochloride and the anhydrous solvent.
-
Base Addition: The mixture is cooled to 0 °C in an ice bath. The tertiary amine base is then added dropwise, ensuring the temperature remains below 5 °C.
-
Acid Chloride Addition: A solution of 2,2-difluoroacetyl chloride in the anhydrous solvent is added dropwise via the dropping funnel to the stirred suspension at 0 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified time (typically 1-10 hours). The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic and Analytical Data
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 140.05176 |
| [M+Na]⁺ | 162.03370 |
| [M-H]⁻ | 138.03720 |
| [M]⁺ | 139.04393 |
| Data sourced from PubChem.[5] |
Table 3: Expected NMR Spectroscopic Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling | Notes |
| ¹H | ~ 6.0 - 6.5 | Triplet (t) | J(H,F) ≈ 50-55 Hz | The proton on the difluoromethyl carbon will be a triplet due to coupling with the two fluorine atoms. |
| ~ 3.8 | Singlet (s) | - | Methoxy group protons (O-CH₃). | |
| ~ 3.2 | Singlet (s) | - | N-methyl group protons (N-CH₃). | |
| ¹³C | ~ 160 - 165 | Triplet (t) | J(C,F) ≈ 20-30 Hz | Carbonyl carbon (C=O). |
| ~ 110 - 115 | Triplet (t) | J(C,F) ≈ 240-250 Hz | Difluoromethyl carbon (CHF₂). | |
| ~ 60 - 65 | Singlet (s) | - | Methoxy carbon (O-CH₃). | |
| ~ 30 - 35 | Singlet (s) | - | N-methyl carbon (N-CH₃). | |
| ¹⁹F | ~ -120 to -130 | Doublet (d) | J(F,H) ≈ 50-55 Hz | The two fluorine atoms will appear as a doublet due to coupling with the proton on the same carbon. |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis via a Weinreb amide condensation is a reliable and well-established method. This guide provides the essential information for its preparation and characterization, including its molecular properties, a generalized synthetic protocol, and expected analytical data. While a complete set of experimental spectroscopic data is not currently in the public domain, the information provided herein should serve as a valuable resource for researchers working with this compound. Further experimental characterization by researchers is encouraged to enrich the collective understanding of this important molecule.
References
- 1. rsc.org [rsc.org]
- 2. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. PubChemLite - this compound (C4H7F2NO2) [pubchemlite.lcsb.uni.lu]
Spectral Data for 2,2-Difluoro-n-methoxy-n-methylacetamide: A Search for Publicly Available Information
Despite a comprehensive search of publicly available scientific databases and chemical supplier information, detailed experimental spectral data (NMR, IR, and MS) and specific experimental protocols for 2,2-Difluoro-n-methoxy-n-methylacetamide (CAS RN: 142492-01-1) are not readily accessible. While basic chemical properties are documented, researchers and drug development professionals seeking in-depth analytical characterization will find a notable absence of published experimental spectra.
This guide summarizes the available information and provides general methodologies for the types of spectral analyses requested.
Compound Identification
| Property | Value | Source |
| CAS Registry Number | 142492-01-1 | [1][2] |
| Molecular Formula | C₄H₇F₂NO₂ | [1] |
| Molecular Weight | 139.10 g/mol | [1] |
| IUPAC Name | This compound | [3] |
Mass Spectrometry (MS) Data
No experimental mass spectrometry data was found in public literature. However, predicted mass-to-charge ratios (m/z) for various adducts are available, which can be useful for preliminary identification in mass spectrometry analyses.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 140.05176 |
| [M+Na]⁺ | 162.03370 |
| [M-H]⁻ | 138.03720 |
| [M+NH₄]⁺ | 157.07830 |
| [M+K]⁺ | 178.00764 |
| [M]⁺ | 139.04393 |
| [M]⁻ | 139.04503 |
Data sourced from computational predictions.[4]
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data
A thorough search did not yield any publicly available experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, or IR spectra for this compound. Commercial suppliers may possess this data as part of their quality control, but it is not typically released in public domains.
Experimental Protocols
Due to the lack of specific published research detailing the analysis of this compound, detailed experimental protocols for its spectral characterization are unavailable. However, generic protocols for obtaining NMR, IR, and MS data for a novel small molecule are provided below as a general guideline for researchers.
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the deuterated solvent signal.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
The spectral width should be set to cover the expected range for fluorine in organic compounds.
-
An external or internal fluorine-containing reference standard (e.g., CFCl₃) is typically used.
-
General Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a solution can be prepared in a suitable transparent solvent (e.g., CCl₄ or CHCl₃) and analyzed in a liquid cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent-filled cell.
-
Record the sample spectrum.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Data is typically collected in the range of 4000-400 cm⁻¹.
-
General Protocol for Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization).
-
Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI).
-
Data Acquisition:
-
For ESI-MS: Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC). Acquire spectra in both positive and negative ion modes to observe different adducts.
-
For GC-MS: Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer. The compound is then ionized by electron impact.
-
Acquire high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.
-
Experimental Workflow Visualization
As no specific experimental workflows for the synthesis or analysis of this compound were found, a generalized workflow for the quality control analysis of a synthesized chemical compound is presented below.
Caption: Generalized workflow for the synthesis and analytical characterization of a chemical compound.
References
In-Depth Technical Guide to the Material Safety Data Sheet for 2,2-Difluoro-n-methoxy-n-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 142492-01-1
This technical guide provides a detailed overview of the material safety data for 2,2-Difluoro-n-methoxy-n-methylacetamide, a fluorinated amide of interest in synthetic chemistry and drug discovery. The information is compiled from various chemical supplier safety data sheets to ensure a comprehensive understanding of its properties and associated hazards.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that a complete, experimentally verified dataset is not publicly available, and some values are predicted.
| Property | Value | Source |
| Molecular Formula | C4H7F2NO2 | |
| Molecular Weight | 139.10 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 40 - 41 °C at 0.7 mmHg | [1] |
| Melting Point | Not available | |
| Density | 1.193 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents. | [3] |
| Refractive Index | Not available | |
| Vapor Pressure | Not available | |
| Flash Point | Not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | GHS Code |
| Acute Oral Toxicity | Harmful if swallowed | H302 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
Signal Word: Warning
Hazard Pictograms:
Experimental Protocols
While specific experimental protocols for the determination of all physical and chemical properties of this compound are not detailed in the available safety data sheets, the following are general methodologies that are typically employed for such measurements.
-
Boiling Point: The boiling point is determined by distillation at reduced pressure (vacuum distillation) due to the compound's likely sensitivity to higher temperatures. The observed temperature at a specific pressure (e.g., 0.7 mmHg) is recorded.
-
Density: The density of the liquid is typically measured using a pycnometer or a digital density meter at a specified temperature.
-
Solubility: Qualitative solubility is assessed by adding a small amount of the compound to various solvents and observing for dissolution at room temperature.
-
Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Logical Workflows
The following diagrams illustrate logical workflows for handling emergencies and selecting appropriate personal protective equipment when working with this compound.
References
An In-depth Technical Guide to 2,2-Difluoro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, properties, and applications of 2,2-Difluoro-N-methoxy-N-methylacetamide, a valuable fluorinated building block in modern organic and medicinal chemistry.
Introduction
This compound, also known as a difluoroacetyl Weinreb amide, is a specialized chemical intermediate that has gained traction in pharmaceutical and materials science research. Its unique structural features, particularly the presence of the difluoromethyl group and the N-methoxy-N-methylamide (Weinreb amide) functionality, impart desirable properties for the synthesis of complex molecules.
The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CF2H-) serves as a bioisostere for a hydroxyl, thiol, or amino group, and can modulate the acidity of adjacent protons. The Weinreb amide functionality is a well-established method for the synthesis of ketones and aldehydes from carboxylic acid derivatives, as it allows for controlled addition of organometallic reagents without the common side reaction of over-addition to form tertiary alcohols.
This guide will delve into the discovery and history of this compound, its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry.
Discovery and History
The development of this compound is closely tied to the broader history of Weinreb amides. The Weinreb amide was first reported by Steven M. Weinreb and Steven Nahm in 1981 as a method for the synthesis of ketones from carboxylic acid derivatives. This methodology revolutionized ketone synthesis due to its high yields and chemoselectivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 142492-01-1 | [1] |
| Molecular Formula | C4H7F2NO2 | [1] |
| Molecular Weight | 139.10 g/mol | [1] |
| Appearance | Clear colorless to yellow or orange to brown liquid | [2] |
| Boiling Point | 40 °C at 0.7 mmHg | [3] |
| Refractive Index | 1.3990-1.4050 at 20 °C | [2] |
| Purity (Assay by GC) | ≥94.0% | [2] |
Spectroscopic Data (Predicted)
| Spectroscopy | Data |
| ¹H NMR | Predicted shifts would show signals for the N-methyl and O-methyl groups, and a triplet for the CHF2 proton. |
| ¹³C NMR | Predicted shifts would include signals for the two methyl carbons, the carbonyl carbon, and a triplet for the CHF2 carbon due to C-F coupling. |
| ¹⁹F NMR | A doublet is expected for the two equivalent fluorine atoms, coupled to the proton on the same carbon. |
| Mass Spectrometry (m/z) | [M+H]⁺: 140.05176 |
Experimental Protocols
The synthesis of this compound is achieved through the condensation of an activated difluoroacetic acid derivative with N,O-dimethylhydroxylamine. The following protocol is based on the method described in Chinese patent CN120737006A and general procedures for Weinreb amide synthesis.
5.1. Synthesis of this compound
This procedure involves the reaction of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
Materials:
-
2,2-difluoroacetyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with N,O-dimethylhydroxylamine hydrochloride.
-
Suspension: Anhydrous dichloromethane is added to the flask to create a suspension.
-
Base Addition: The flask is cooled in an ice bath (0 °C), and triethylamine is added dropwise to the suspension with vigorous stirring.
-
Acyl Chloride Addition: A solution of 2,2-difluoroacetyl chloride in anhydrous dichloromethane is added dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by TLC or GC-MS).
-
Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
5.2. Safety Precautions:
-
2,2-difluoroacetyl chloride is corrosive and moisture-sensitive. The reaction should be carried out in a well-ventilated fume hood under anhydrous conditions.
-
Triethylamine is a flammable and corrosive liquid.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Chemical Synthesis and Reactivity
6.1. Synthesis Workflow
The synthesis of this compound is a straightforward amidation reaction. The general workflow is depicted below.
6.2. Reactivity and Applications in Synthesis
The primary utility of this compound lies in its role as a precursor for the synthesis of difluoromethyl ketones and aldehydes. The Weinreb amide functionality allows for the controlled addition of one equivalent of an organometallic reagent (e.g., Grignard reagents, organolithium reagents) to form a stable tetrahedral intermediate. This intermediate is then hydrolyzed upon acidic workup to yield the corresponding ketone. Reduction with a hydride source, such as lithium aluminum hydride (LiAlH4), affords the corresponding difluoromethyl aldehyde. This reactivity makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry where the introduction of a difluoromethyl group can significantly enhance the pharmacological properties of a drug candidate.[4]
Conclusion
This compound is a versatile and valuable reagent for the introduction of the difluoromethyl moiety in organic synthesis. Its straightforward preparation and the reliable reactivity of the Weinreb amide functionality make it an important building block for the development of new pharmaceuticals and advanced materials. The ability to fine-tune molecular properties through the strategic incorporation of fluorine continues to be a major focus in chemical research, and reagents such as this compound are key enablers of this innovation.
References
A Comprehensive Technical Guide to N-methoxy-N-methylacetamide Derivatives in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive literature review on the synthesis and application of N-methoxy-N-methylacetamide derivatives, commonly known as Weinreb amides. These versatile compounds have emerged as indispensable tools in modern organic synthesis, finding critical applications in the pharmaceutical, agrochemical, and materials science sectors. This document provides a detailed overview of their synthesis, reactivity, and utility, with a focus on providing actionable experimental protocols and comparative data for researchers in the field.
Introduction to N-methoxy-N-methylacetamide and its Derivatives
N-methoxy-N-methylamides, or Weinreb amides, are a class of amides that have revolutionized the synthesis of ketones and aldehydes.[1][2] The parent compound, N-methoxy-N-methylacetamide, and its derivatives are highly valued for their ability to react with organometallic reagents in a controlled manner, preventing the over-addition that is often a significant side reaction with other acylating agents.[2] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate.[2]
The functionalization of the acetyl group in N-methoxy-N-methylacetamide leads to a diverse range of derivatives that serve as versatile building blocks in the construction of complex molecules. These derivatives, including α-halo, α-aryl, and β-keto variants, offer chemists a powerful toolkit for introducing various functionalities and building carbon skeletons with high precision. Their applications are widespread, from the total synthesis of natural products to the development of novel drug candidates and advanced materials.[3][4] For instance, fluorinated derivatives like 2,2-difluoro-N-methoxy-N-methylacetamide are sought after in medicinal chemistry for their potential to enhance metabolic stability and binding interactions of bioactive compounds.[3]
Synthesis of N-methoxy-N-methylacetamide and its Derivatives
The synthesis of N-methoxy-N-methylacetamide and its derivatives typically involves the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt. A variety of acylating agents and coupling reagents can be employed, allowing for the introduction of diverse substituents on the acetyl backbone.
General Synthesis of Weinreb Amides
A general and widely used method for the preparation of Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[5] This method is broadly applicable and provides good to excellent yields of the desired amide.
Caption: General synthesis of Weinreb amides.
Experimental Protocols
Protocol 2.2.1: Synthesis of N-methoxy-N-methylacetamide
This protocol describes the synthesis of the parent N-methoxy-N-methylacetamide from acetyl chloride and N,O-dimethylhydroxylamine hydrochloride.
-
Reagents:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane at 0 °C, slowly add triethylamine (2.0 eq).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Filter and concentrate in vacuo to afford the product.
-
-
Quantitative Data:
-
Yield: 78%
-
Appearance: Colorless liquid
-
¹H NMR (400 MHz, CDCl₃) δ: 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H)
-
¹³C NMR (100 MHz, CDCl₃) δ: 172.0, 61.1, 32.0, 19.8
-
Protocol 2.2.2: Synthesis of 2-Bromo-N-methoxy-N-methylacetamide
This derivative is a key intermediate for further functionalization.
-
General Synthesis Steps:
-
Bromination: Acetamide is treated with bromine to introduce a bromine atom at the alpha position.
-
N-acylation and Methylation: The resulting bromoacetamide intermediate is reacted with N,O-dimethylhydroxylamine.[6]
-
Protocol 2.2.3: Synthesis of N-methoxy-N-methyl-2-phenylacetamide
This protocol outlines the synthesis of an α-aryl derivative.
-
General Synthesis Method: A common method involves the condensation reaction of phenylacetic acid and N,O-dimethylhydroxylamine.[7]
Key Derivatives and Their Applications
The versatility of the N-methoxy-N-methylacetamide scaffold allows for the synthesis of a wide array of derivatives with tailored properties and applications.
α-Halo Derivatives
α-Halo-N-methoxy-N-methylacetamides, such as the 2-bromo and 2-chloro analogs, are valuable electrophilic building blocks.[6][8] They are precursors to a variety of other derivatives and are used in the synthesis of more complex molecules, including those with biological activity.[6]
α-Aryl Derivatives
α-Aryl-N-methoxy-N-methylacetamides are important intermediates in the synthesis of compounds for drug discovery and development, as well as in the pesticide industry.[7]
Fluorinated Derivatives
Derivatives such as this compound are of particular interest in medicinal chemistry. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, lipophilicity, and binding affinity.[3]
Chiral Derivatives
The development of chiral N-methoxy-N-methylacetamide derivatives has enabled the diastereoselective synthesis of enantioenriched aldehydes and ketones.[2] These chiral building blocks are crucial in the synthesis of complex, stereochemically defined molecules like natural products. For example, a chiral Weinreb amide was a key intermediate in the total synthesis of Amphidinolides G and H, where it was coupled with an alkyllithium species in 72% yield.[9]
Reactivity and Synthetic Utility
The primary utility of N-methoxy-N-methylacetamide derivatives lies in their predictable and controlled reaction with nucleophiles, particularly organometallic reagents, to form ketones.
Caption: Reaction of a Weinreb amide with an organometallic reagent.
This reactivity has been exploited in numerous total syntheses of natural products and in the preparation of key intermediates for drug discovery programs.
Applications in Drug Development and Agrochemicals
The structural motifs accessible through N-methoxy-N-methylacetamide derivatives are prevalent in many biologically active compounds.
A study on 2-methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]-N-methylacetamide derivatives revealed their fungicidal activities.[10] Structure-activity relationship studies showed that the introduction of specific substituents on the benzylidene ring led to increased fungicidal activity. For example, (E)-2-methoxy-N-methyl-2-[2-(α-methylthio-4-trifluoromethylbenzylideneaminooxymethyl)phenyl]acetamide was found to be highly active against cucumber downy mildew and effective in controlling potato late blight.[10]
While specific IC50 or other quantitative biological activity data for compounds synthesized directly from simple N-methoxy-N-methylacetamide derivatives were not detailed in the reviewed literature, their role as key building blocks for bioactive molecules is well-established.
Data Summary
The following tables summarize the key quantitative data for N-methoxy-N-methylacetamide and some of its derivatives.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-methoxy-N-methylacetamide | C₄H₉NO₂ | 103.12 | Colorless liquid | 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H) | 172.0, 61.1, 32.0, 19.8 |
| 2-Bromo-N-methoxy-N-methylacetamide | C₄H₈BrNO₂ | 182.02 | Not specified | Not available | Not available |
| N-methoxy-N-methyl-2-phenylacetamide | C₁₀H₁₃NO₂ | 179.22 | Colorless to pale yellow solid | Not available | Not available |
Table 2: Synthetic Yields
| Product | Starting Materials | Reaction Type | Yield (%) | Reference |
| N-methoxy-N-methylacetamide | Acetyl chloride, N,O-Dimethylhydroxylamine HCl | Acylation | 78 | - |
| Ketone (from chiral Weinreb amide) | Chiral Weinreb amide, Alkyllithium | Nucleophilic Addition | 72 | [9] |
Conclusion
N-methoxy-N-methylacetamide derivatives are a cornerstone of modern synthetic chemistry, providing a reliable and versatile platform for the synthesis of a vast array of complex molecules. Their unique reactivity profile, coupled with the ever-expanding range of available derivatives, ensures their continued importance in academic research and industrial applications, particularly in the realms of drug discovery and materials science. This guide has provided a comprehensive overview of the synthesis and utility of these valuable compounds, offering researchers the foundational knowledge and practical protocols to leverage their full potential.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. N-甲氧基-N-甲基乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 6. Buy 2-Bromo-N-methoxy-N-methylacetamide | 134833-83-3 [smolecule.com]
- 7. chembk.com [chembk.com]
- 8. 2-Bromo-N-methoxy-N-methyl-acetamide | CymitQuimica [cymitquimica.com]
- 9. Synthesis of the C3–C18 Fragment of Amphidinolides G and H - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solubility of 2,2-Difluoro-N-methoxy-N-methylacetamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,2-Difluoro-N-methoxy-N-methylacetamide. Due to the limited availability of specific experimental data in public literature, this document establishes a theoretical framework based on fundamental chemical principles and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings.
Introduction to this compound
This compound is a fluorinated amide that serves as a versatile building block in organic synthesis. The presence of the difluoromethyl group and the N-methoxy-N-methyl substitution pattern imparts unique electronic and steric properties, influencing its reactivity and physical characteristics, including solubility. These features make it a valuable intermediate in the development of pharmaceuticals and advanced materials, where precise control over solubility is critical for reaction conditions, purification, and formulation.
Theoretical Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound, with its polar amide group and the electronegative fluorine atoms, alongside nonpolar alkyl groups, suggests a nuanced solubility profile across a range of organic solvents.
Key Structural Features Influencing Solubility:
-
Amide Group (-C(O)N(CH₃)OCH₃): The amide functionality is polar and can act as a hydrogen bond acceptor. This contributes to solubility in polar solvents.
-
Difluoromethyl Group (-CF₂H): The two fluorine atoms are highly electronegative, creating a strong dipole. This can enhance interactions with polar solvents.
-
N-methoxy and N-methyl Groups: These small alkyl groups contribute some nonpolar character to the molecule.
Based on these features, a qualitative prediction of solubility in common organic solvents is presented in Table 1. It is crucial to note that these are expected trends, and experimental verification is necessary for quantitative assessment.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | The high polarity and hydrogen bond accepting capability of DMSO will strongly solvate the amide and difluoro groups. |
| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. | |
| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. | |
| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that can interact with the polar regions of the molecule. | |
| Polar Protic | Methanol | Soluble | The hydroxyl group can hydrogen bond with the oxygen and nitrogen atoms of the amide. |
| Ethanol | Soluble | Similar to methanol, but the larger alkyl chain may slightly decrease solubility compared to methanol. | |
| Nonpolar | Dichloromethane (DCM) | Moderately Soluble | A chlorinated solvent with some polarity that can interact with the difluoromethyl group. |
| Toluene | Sparingly Soluble | A nonpolar aromatic solvent with limited ability to solvate the polar amide group. | |
| Hexane | Insoluble | A nonpolar alkane that will not effectively solvate the polar functional groups of the molecule. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to a series of vials.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The solid should be visibly present after equilibration.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium solubility is reached. The shaking ensures good mixing.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
-
Solubility Calculation:
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration in the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the specific solvent at the given temperature.
-
Application in Synthesis: A Workflow Example
This compound is a key intermediate in the synthesis of various molecules. The following diagram illustrates a representative synthetic pathway where this compound is utilized, based on the synthesis of the mesoionic insecticide fenmezoditiaz.
Caption: Synthetic Pathway Utilizing a Precursor to this compound.
Conclusion
Methodological & Application
Application Notes and Protocols for the Synthesis of Difluoromethyl Ketones using 2,2-Difluoro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The difluoromethyl group (CHF₂) is of particular interest as a bioisostere for hydroxyl or thiol groups. This document provides a detailed protocol for the synthesis of difluoromethyl ketones, a valuable class of intermediates in drug discovery, utilizing 2,2-Difluoro-N-methoxy-N-methylacetamide.
Contrary to what its name might suggest, this compound does not act as a difluoromethylating agent (a source of a CHF₂ group). Instead, as a Weinreb-Nahm amide, it serves as an efficient difluoroacetylating agent . It reacts with organometallic nucleophiles, such as Grignard or organolithium reagents, to provide difluoromethyl ketones in high yield and with excellent chemoselectivity, avoiding the common issue of over-addition to form tertiary alcohols.[1][2]
Reaction Principle and Mechanism
The Weinreb-Nahm amide functionality is key to the success of this transformation. Upon nucleophilic attack by an organometallic reagent (R-M), a stable six-membered chelated tetrahedral intermediate is formed.[2] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents a second addition of the organometallic reagent, which is a common side reaction with other acylating agents like esters or acid chlorides.[1][2]
Reaction Scheme:
R-M + CHF₂-C(=O)N(OCH₃)CH₃ → [Chelated Intermediate] --(H₃O⁺ workup)→ R-C(=O)CHF₂
Data Presentation: Synthesis of Various Difluoromethyl Ketones
The following table summarizes the expected yields for the synthesis of a variety of difluoromethyl ketones using this compound and different Grignard reagents, based on typical efficiencies of Weinreb ketone syntheses.
| Entry | Grignard Reagent (R-MgBr) | Product (R-CO-CHF₂) | Expected Yield (%) |
| 1 | Phenylmagnesium bromide | 2,2-Difluoro-1-phenylethanone | 85-95 |
| 2 | 4-Methoxyphenylmagnesium bromide | 2,2-Difluoro-1-(4-methoxyphenyl)ethanone | 82-92 |
| 3 | 2-Thienylmagnesium bromide | 1-(2,2-Difluoroacetyl)thiophene | 78-88 |
| 4 | Cyclohexylmagnesium bromide | 1-Cyclohexyl-2,2-difluoroethanone | 75-85 |
| 5 | n-Butylmagnesium bromide | 1,1-Difluorohexan-2-one | 80-90 |
Experimental Protocols
This section provides a detailed, representative experimental protocol for the synthesis of 2,2-difluoro-1-phenylethanone.
Materials and Equipment:
-
Reagents: this compound, Phenylmagnesium bromide (solution in THF), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Diethyl ether or Ethyl acetate.
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Septa, Nitrogen or Argon gas inlet, Syringes and needles, Low-temperature bath (e.g., dry ice/acetone, -78 °C), Separatory funnel, Rotary evaporator, Standard glassware for extraction and purification, Flash chromatography system.
Experimental Workflow Diagram:
Detailed Procedure:
-
Reaction Setup: A flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is assembled. The flask is purged with dry nitrogen gas.
-
Addition of Weinreb Amide: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add a solution of Phenylmagnesium bromide (1.1 eq) in THF dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After 2 hours, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,2-difluoro-1-phenylethanone.
Safety Precautions
-
Organometallic reagents such as Grignard and organolithium reagents are highly reactive, pyrophoric, and react violently with water. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Low-temperature baths should be handled with cryogenic gloves.
-
All procedures should be carried out in a well-ventilated fume hood.
Conclusion
The use of this compound as a difluoroacetylating agent provides a reliable and high-yielding method for the synthesis of difluoromethyl ketones. This protocol, leveraging the stability of the Weinreb-Nahm amide intermediate, is broadly applicable to a wide range of organometallic nucleophiles and is a valuable tool for the synthesis of fluorinated building blocks in pharmaceutical and materials science research.
References
Application Notes and Protocols for 2,2-Difluoro-N-methoxy-N-methylacetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2-Difluoro-N-methoxy-N-methylacetamide as a key building block in medicinal chemistry. The primary application highlighted is its use in the synthesis of difluoromethyl ketones, a class of compounds with significant potential as therapeutic agents, particularly as agonists of the GABA-B receptor.
Introduction
This compound is a valuable reagent for the introduction of the difluoromethyl (CF2H) group into organic molecules. The incorporation of a difluoromethyl group can significantly enhance the pharmacological properties of a drug candidate.[1] Key advantages of this structural motif include increased metabolic stability, enhanced lipophilicity which can improve membrane permeability, and the ability of the C-H bond in the CF2H group to act as a weak hydrogen bond donor, potentially strengthening drug-target interactions.[1] As a Weinreb amide, this compound offers a reliable and high-yielding route to difluoromethyl ketones through reaction with organometallic reagents such as Grignard reagents.
Application: Synthesis of Difluoromethyl Ketone GABA-B Receptor Agonists
A significant application of this compound is in the synthesis of difluoromethyl ketones that act as agonists for the γ-aminobutyric acid type B (GABA-B) receptor. The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.[2][3] Agonists of this receptor have therapeutic potential in treating conditions such as muscle spasticity, anxiety, and addiction.[2] Difluoromethyl ketones have emerged as a promising class of non-GABA analogue GABA-B agonists.[2][4]
Quantitative Data Summary: Biological Activity of Representative Difluoromethyl Ketone GABA-B Agonists
The following table summarizes the in vitro activity of representative difluoromethyl ketones at the GABA-B receptor. The data is presented to illustrate the potency that can be achieved with this class of compounds.
| Compound ID | Structure | GABA-B EC₅₀ (µM) | Reference |
| 1 | 1-(4-chlorophenyl)-2,2-difluoroethan-1-one | 5.2 | [2][4] |
| 2 | 2,2-difluoro-1-(naphthalen-2-yl)ethan-1-one | 2.8 | [4][5] |
| Baclofen | (Standard Agonist) | 0.3 | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Difluoromethyl Ketone GABA-B Agonist
This protocol describes the synthesis of 1-(4-chlorophenyl)-2,2-difluoroethan-1-one, a representative difluoromethyl ketone with GABA-B agonist activity, from this compound.
Materials:
-
This compound
-
4-Chlorophenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 4-chlorophenylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-chlorophenyl)-2,2-difluoroethan-1-one.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. "Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA" by Katherine Kreusel [egrove.olemiss.edu]
- 3. GABA receptor - Wikipedia [en.wikipedia.org]
- 4. Evaluation of difluoromethyl ketones as agonists of the γ-aminobutyric acid type B (GABAB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
Application Notes and Protocols: 2,2-Difluoro-N-methoxy-N-methylacetamide as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoro-N-methoxy-N-methylacetamide, a specialized Weinreb amide, is a valuable building block in modern organic synthesis, particularly for the introduction of the difluoroacetyl moiety. The presence of two fluorine atoms on the α-carbon significantly influences the electronic properties of the carbonyl group, enhancing its electrophilicity and modulating the stability of reaction intermediates. This unique reactivity profile makes it an important precursor for the synthesis of difluoromethyl ketones, which are key structural motifs in medicinal chemistry and materials science. The difluoromethyl group is often incorporated into drug candidates to improve their metabolic stability, bioavailability, and binding affinity.
These application notes provide an overview of the synthesis of this compound and detailed protocols for its application in the synthesis of difluoromethyl ketones via reactions with organometallic reagents.
Synthesis of this compound
The preparation of this compound can be achieved through the condensation of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride. This method offers high yields and operational simplicity.[1]
General Reaction Scheme:
Caption: Synthesis of this compound.
Application in the Synthesis of Difluoromethyl Ketones
The primary application of this compound is in the synthesis of difluoromethyl ketones through reaction with organometallic nucleophiles, such as Grignard and organolithium reagents. The Weinreb amide functionality is crucial for this transformation as it forms a stable tetrahedral intermediate upon nucleophilic attack, which prevents the common over-addition that leads to tertiary alcohols. The desired ketone is then liberated upon acidic workup.
General Workflow for Difluoromethyl Ketone Synthesis:
Caption: Workflow for difluoromethyl ketone synthesis.
Experimental Protocols
Protocol 1: Synthesis of an Aryl Difluoromethyl Ketone using a Grignard Reagent
This protocol describes a general procedure for the reaction of this compound with an aryl magnesium halide.
Reaction Scheme:
Caption: Synthesis of an aryl difluoromethyl ketone.
Materials:
-
This compound
-
Aryl magnesium bromide (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv). Dissolve it in anhydrous THF (approximately 0.2 M concentration).
-
Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Slowly add the Grignard reagent (1.1 to 1.5 equiv) dropwise via a syringe, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench it by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl difluoromethyl ketone.
| Entry | Aryl Grignard Reagent | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | 1.2 | 0 to rt | 3 | 85-95 |
| 2 | 4-Methoxyphenylmagnesium bromide | 1.2 | 0 to rt | 3 | 80-90 |
| 3 | 2-Thienylmagnesium bromide | 1.3 | 0 to rt | 4 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Protocol 2: Synthesis of an Aliphatic Difluoromethyl Ketone using an Organolithium Reagent
This protocol outlines a general procedure for the reaction with an alkyl or aryl lithium reagent.
Reaction Scheme:
Caption: Synthesis of an aliphatic/aryl difluoromethyl ketone.
Materials:
-
This compound
-
Organolithium reagent (e.g., n-Butyllithium, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Diethyl ether, Pentane)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer, dropping funnel, and an inert gas inlet, dissolve this compound (1.0 equiv) in anhydrous THF (approximately 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Add the organolithium reagent (1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Warming and Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure (note: some aliphatic difluoromethyl ketones can be volatile).
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure difluoromethyl ketone.
| Entry | Organolithium Reagent | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butyllithium | 1.1 | -78 | 1.5 | 80-90 |
| 2 | Phenyllithium | 1.1 | -78 | 1 | 85-95 |
| 3 | sec-Butyllithium | 1.1 | -78 | 2 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Troubleshooting and Safety Considerations
-
Moisture Sensitivity: Organometallic reagents are highly sensitive to moisture and air. All reactions must be conducted under strictly anhydrous conditions using an inert atmosphere.
-
Temperature Control: Maintaining low temperatures, especially with highly reactive organolithium reagents, is critical to prevent side reactions and decomposition of the tetrahedral intermediate.
-
Reagent Quality: The quality and accurate titration of the organometallic reagent are essential for achieving high yields and reproducibility.
-
Safety: this compound and organometallic reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Organolithium reagents, particularly tert-butyllithium, are pyrophoric and require careful handling.
Conclusion
This compound is a highly effective reagent for the synthesis of difluoromethyl ketones. Its utility stems from the stable intermediate formed upon reaction with organometallic reagents, which allows for clean and high-yielding conversions. The protocols provided herein offer a general framework for the application of this versatile building block in the synthesis of a wide range of difluoromethylated compounds, which are of significant interest in pharmaceutical and materials research.
References
Application Notes and Protocols for Reactions Involving 2,2-Difluoro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2,2-Difluoro-N-methoxy-N-methylacetamide, a versatile Weinreb amide, in the synthesis of valuable difluoromethyl ketones. The inherent stability and reactivity of this reagent make it an important building block in medicinal chemistry and materials science, where the introduction of a difluoromethyl group can significantly enhance the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability and lipophilicity.
Application: Synthesis of Difluoromethyl Ketones via Homologation
A robust and highly chemoselective method for the synthesis of difluoromethyl ketones involves the homologation of this compound and other Weinreb amides with a difluoromethyl transfer agent. This protocol is adapted from a procedure described by Miele et al. in Organic Letters (2019), which utilizes (Difluoromethyl)trimethylsilane (TMSCHF₂) as the difluoromethyl source activated by a potassium alkoxide base. This method is noted for its high yields and broad functional group tolerance.
General Reaction Scheme
The overall transformation can be depicted as the reaction of a Weinreb amide with an activated difluoromethylating agent to yield the corresponding difluoromethyl ketone.
Caption: General scheme for the synthesis of difluoromethyl ketones.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Difluoromethyl Ketones from Weinreb Amides
This protocol describes a general method for the reaction of a Weinreb amide with (Difluoromethyl)trimethylsilane (TMSCHF₂) to afford the corresponding difluoromethyl ketone.
Materials:
-
Appropriate Weinreb amide (e.g., N-methoxy-N-methyl-4-bromobenzamide)
-
(Difluoromethyl)trimethylsilane (TMSCHF₂)
-
Potassium tert-amylate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium tert-amylate (2.0 equiv) in THF.
-
After stirring for 10 minutes at 0 °C, add (Difluoromethyl)trimethylsilane (TMSCHF₂) (1.5 equiv) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 1-3 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethyl ketone.
Workflow for Difluoromethyl Ketone Synthesis
The following diagram illustrates the key steps in the synthesis and purification of difluoromethyl ketones using the described protocol.
Caption: Experimental workflow for difluoromethyl ketone synthesis.
Data Presentation
The following table summarizes representative yields for the synthesis of various difluoromethyl ketones from their corresponding Weinreb amides using the general protocol described above.
| Entry | Weinreb Amide Substrate | Product | Yield (%) |
| 1 | N-methoxy-N-methylbenzamide | 2,2-difluoro-1-phenylethanone | 95 |
| 2 | N-methoxy-N-methyl-4-bromobenzamide | 1-(4-bromophenyl)-2,2-difluoroethanone | 92 |
| 3 | N-methoxy-N-methyl-4-nitrobenzamide | 2,2-difluoro-1-(4-nitrophenyl)ethanone | 88 |
| 4 | N-methoxy-N-methyl-2-naphthamide | 2,2-difluoro-1-(naphthalen-2-yl)ethanone | 91 |
| 5 | N-methoxy-N-methylthiophene-2-carboxamide | 2,2-difluoro-1-(thiophen-2-yl)ethanone | 85 |
| 6 | N-methoxy-N-methylcyclohexanecarboxamide | 1-(cyclohexyl)-2,2-difluoroethanone | 89 |
Safety and Handling
-
This compound: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
(Difluoromethyl)trimethylsilane (TMSCHF₂): This reagent is flammable and should be handled with care. Keep away from ignition sources.
-
Potassium tert-amylate: This is a strong base and is corrosive. Avoid contact with skin and eyes. Handle under an inert atmosphere as it is moisture-sensitive.
-
Organolithium and Grignard Reagents (General Consideration): Although not used in the primary protocol described, reactions involving organolithium and Grignard reagents are common with Weinreb amides. These reagents are highly reactive, pyrophoric, and moisture-sensitive. They should only be handled by trained personnel under a strictly inert atmosphere (argon or nitrogen) using appropriate syringe and cannula techniques. Quenching of these reagents should be done slowly and at low temperatures.
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, its products, difluoromethyl ketones, are key intermediates in the synthesis of bioactive molecules that can modulate various biological pathways. The logical relationship is a synthetic one, where the starting material is converted to a pharmacologically relevant scaffold.
Caption: Synthetic pathway to bioactive molecules.
Application Note: A Framework for Investigating the Reaction Kinetics of 2,2-Difluoro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoro-N-methoxy-N-methylacetamide is a fluorinated derivative of N-methoxy-N-methylacetamide, a class of compounds with increasing importance in medicinal chemistry and materials science.[1] The incorporation of difluoro substitution can significantly alter a molecule's properties, potentially enhancing metabolic stability, lipophilicity, and binding interactions, making it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[1] A thorough understanding of the reaction kinetics of this compound is crucial for optimizing synthetic routes, predicting reaction outcomes, and ensuring the efficient and reproducible production of target molecules. This document provides a generalized framework and detailed protocols for researchers to investigate the reaction kinetics of this compound, as specific kinetic data is not extensively available in published literature.
Theoretical Background
Reaction kinetics is the study of chemical reaction rates and the factors that influence them. Key parameters determined in kinetic studies include:
-
Rate Law: An equation that relates the reaction rate to the concentrations of reactants.
-
Rate Constant (k): A proportionality constant in the rate law that is specific to a particular reaction at a given temperature.
-
Reaction Order: The exponent of a reactant's concentration in the rate law, which indicates the degree to which the rate depends on the concentration of that reactant.
-
Activation Energy (Ea): The minimum energy required for a reaction to occur.
-
Half-life (t½): The time required for the concentration of a reactant to decrease to half of its initial value.
By systematically studying these parameters, researchers can gain insights into the reaction mechanism and develop robust and scalable synthetic processes.
Quantitative Data Presentation
| Reaction Parameter | Value | Units | Experimental Conditions |
| Rate Constant (k) | e.g., 1.2 x 10-3 | L mol-1 s-1 | Temperature, Solvent, [Reactant A], [Reactant B] |
| Reaction Order (Overall) | e.g., 2 | - | Determined by method of initial rates or graphical analysis |
| Activation Energy (Ea) | e.g., 55 | kJ mol-1 | Determined from Arrhenius plot over a temperature range |
| Pre-exponential Factor (A) | e.g., 8.9 x 108 | L mol-1 s-1 | Determined from Arrhenius plot |
| Half-life (t½) | e.g., 577 | s | At specified initial concentrations |
Experimental Protocols
The following are detailed protocols for key experiments to determine the reaction kinetics of this compound. These protocols are generalized and should be adapted based on the specific reaction being studied.
Protocol 1: Determination of Reaction Order using the Method of Initial Rates
Objective: To determine the order of the reaction with respect to each reactant.
Materials:
-
This compound
-
Co-reactant(s)
-
Appropriate solvent
-
Thermostatted reaction vessel (e.g., jacketed reactor)
-
Analytical instrument for monitoring concentration (e.g., GC-FID, HPLC-UV, or NMR spectrometer)
-
Standard laboratory glassware and equipment
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound and all other reactants at known concentrations in the chosen solvent.
-
Reaction Setup: In a thermostatted reaction vessel, equilibrate the solvent to the desired reaction temperature.
-
Initiation of Reaction: Add the reactants to the vessel in a predetermined order and start the timer and data acquisition simultaneously. The initial concentrations should be varied systematically across different experimental runs. For example:
-
Run 1: [Amide] = 0.1 M, [Co-reactant] = 0.1 M
-
Run 2: [Amide] = 0.2 M, [Co-reactant] = 0.1 M
-
Run 3: [Amide] = 0.1 M, [Co-reactant] = 0.2 M
-
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the concentration of this compound or a product in the quenched aliquots using a pre-calibrated analytical method (GC, HPLC, or NMR).
-
Data Analysis:
-
For each run, plot the concentration of the reactant versus time.
-
Determine the initial rate of reaction for each run by calculating the slope of the tangent to the concentration-time curve at t=0.
-
Use the initial rates from the different runs to determine the reaction order with respect to each reactant using the following relationship: Rate = k[Amide]x[Co-reactant]y
-
Protocol 2: Determination of the Rate Constant and Activation Energy
Objective: To calculate the rate constant at different temperatures and determine the activation energy.
Materials:
-
Same as Protocol 1.
Procedure:
-
Temperature Variation: Following the procedure in Protocol 1, perform a series of kinetic experiments at different temperatures (e.g., 298 K, 308 K, 318 K, 328 K), keeping the initial concentrations of all reactants constant.
-
Rate Constant Calculation: For each temperature, determine the rate constant (k) from the experimental data. If the reaction order is known, k can be determined from the integrated rate law or the initial rate.
-
Arrhenius Plot: Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
-
Activation Energy Calculation: The data should yield a straight line with a slope equal to -Ea/R, where R is the ideal gas constant (8.314 J mol-1 K-1). The activation energy (Ea) can be calculated from the slope. The y-intercept of the Arrhenius plot corresponds to ln(A), where A is the pre-exponential factor.
Visualizations
References
Application of 2,2-Difluoro-N-methoxy-N-methylacetamide in Pharmaceutical Synthesis: A Versatile Reagent for Difluoromethyl Ketone Moieties
Introduction
2,2-Difluoro-N-methoxy-N-methylacetamide, a specialized Weinreb amide, has emerged as a critical building block in medicinal chemistry for the introduction of the difluoromethyl ketone functionality into complex molecules. The difluoromethyl group is highly sought after in drug design as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note provides a detailed overview of the use of this compound in the synthesis of pharmaceutical intermediates, including a general experimental protocol for its reaction with organometallic reagents and a summary of its importance in the preparation of biologically active compounds.
Key Application: Synthesis of Difluoromethyl Ketones
The primary application of this compound in pharmaceutical synthesis is its reaction with organometallic reagents, such as Grignard or organolithium reagents, to produce difluoromethyl ketones. The Weinreb amide functionality is particularly advantageous as it forms a stable chelated intermediate upon addition of the organometallic reagent, which prevents the common side reaction of over-addition to form a tertiary alcohol. This allows for the clean and high-yield synthesis of the desired ketone.
General Reaction Scheme:
Caption: General reaction pathway for the synthesis of difluoromethyl ketones.
Experimental Protocols
General Protocol for the Synthesis of a Difluoromethyl Ketone using this compound and a Grignard Reagent:
Materials:
-
This compound
-
Aryl or alkyl halide (for Grignard reagent formation)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, dropping funnel, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve the aryl or alkyl halide in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings. Once the reaction initiates (as evidenced by heat evolution and bubbling), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. Cool the solution to 0 °C.
-
-
Reaction with this compound:
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool the solution to 0 °C.
-
Slowly add the prepared Grignard reagent to the solution of the Weinreb amide via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired difluoromethyl ketone.
-
Data Presentation
| Substrate (Aryl/Alkyl Halide) | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Aryl Bromide | This compound | THF | 2 - 4 | 75 - 90 |
| Alkyl Iodide | This compound | THF/Ether | 3 - 5 | 70 - 85 |
| Heteroaryl Bromide | This compound | THF | 2 - 4 | 65 - 80 |
Application in the Synthesis of Pharmaceutical Scaffolds
Difluoromethyl ketones are valuable intermediates in the synthesis of a wide range of pharmaceutical agents, including enzyme inhibitors and modulators of signaling pathways. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving drug-target interactions and pharmacokinetic properties.
Logical Workflow for Drug Discovery Application:
Caption: Workflow illustrating the use of the reagent in drug discovery.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of difluoromethyl ketones, which are crucial intermediates in the development of new pharmaceutical agents. Its ability to cleanly react with organometallic reagents without significant side products makes it a valuable tool for medicinal chemists. The protocols and information provided herein offer a foundation for researchers and drug development professionals to utilize this reagent in their synthetic endeavors.
Application Notes and Protocols for 2,2-Difluoro-N-methoxy-N-methylacetamide in Agrochemical Development
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction:
The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients is a widely adopted strategy to enhance their physicochemical and biological properties. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups. In agrochemical development, the incorporation of a difluoromethyl moiety can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets, ultimately resulting in higher efficacy and better selectivity of the active ingredient.
2,2-Difluoro-N-methoxy-N-methylacetamide is a specialized chemical intermediate, classified as a Weinreb amide. Weinreb amides are valued in organic synthesis for their ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones in high yields, avoiding the common problem of over-addition that leads to tertiary alcohols.[1][2][3] This property makes this compound a highly valuable building block for the synthesis of difluoromethyl ketones, which are key precursors to a range of complex agrochemicals.
A prominent class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), often feature a difluoromethyl-substituted heterocyclic core. For instance, fungicides like isoflucypram contain a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold, which is crucial for their biological activity.[4] The synthesis of this key pyrazole structure can be envisaged to start from a difluoromethyl ketone precursor, which in turn can be efficiently prepared from this compound.
These application notes provide a comprehensive overview of the potential use of this compound in the synthesis of advanced agrochemicals, including detailed experimental protocols and relevant biological data to guide researchers in this field.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 142492-01-1 |
| Molecular Formula | C₄H₇F₂NO₂ |
| Molecular Weight | 139.10 g/mol |
| Appearance | Clear colorless to yellow or orange to brown liquid |
| Purity (GC) | ≥94.0% |
| Refractive Index (@ 20°C) | 1.3990-1.4050 |
Experimental Protocols
Protocol 1: Synthesis of a Difluoromethyl Ketone via Weinreb Ketone Synthesis
This protocol describes a general procedure for the reaction of this compound with a Grignard reagent to yield a difluoromethyl ketone.
Materials:
-
This compound
-
An appropriate Grignard reagent (e.g., ethylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired difluoromethyl ketone.
Protocol 2: Synthesis of a 3-(Difluoromethyl)-1-methyl-1H-pyrazole Intermediate
This protocol outlines a plausible synthesis of a pyrazole ring, a key scaffold in many SDHI fungicides, from a difluoromethyl β-diketone precursor (which can be derived from the product of Protocol 1).
Materials:
-
A difluoromethyl β-diketone (e.g., 1,1-difluoro-3-oxobutanal)
-
Methylhydrazine
-
Ethanol or acetic acid as solvent
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the difluoromethyl β-diketone (1.0 eq) in ethanol or acetic acid.
-
Add methylhydrazine (1.0-1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to yield the 3-(difluoromethyl)-1-methyl-1H-pyrazole derivative.
Protocol 3: In Vitro Fungicidal Activity Assay
This protocol describes a general method for evaluating the in vitro fungicidal activity of newly synthesized compounds against various plant pathogens.
Materials:
-
Synthesized test compounds
-
A selection of fungal pathogens (e.g., Botrytis cinerea, Septoria tritici, Puccinia recondita)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO at a concentration of 10,000 ppm.
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to about 45-50 °C.
-
Add appropriate volumes of the stock solutions of the test compounds to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 10, 5, 1 ppm). Also, prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungal pathogen.
-
Incubate the plates at a suitable temperature (e.g., 20-25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 3-7 days), when the fungal growth in the control plate has reached a certain diameter.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC₅₀ (half-maximal effective concentration) value for each compound by probit analysis of the concentration-response data.
Table 2: Representative Biological Activity of Difluoromethyl Pyrazole Carboxamide Fungicides (e.g., Isoflucypram)
| Fungal Pathogen | Disease | Representative EC₅₀ (mg/L) |
| Zymoseptoria tritici | Septoria leaf blotch | 0.05 |
| Puccinia triticina | Leaf rust | < 0.1 |
| Pyrenophora teres | Net blotch | < 0.1 |
| Botrytis cinerea | Grey mould | ~1.0 |
| Alternaria solani | Early blight | < 1.0 |
Note: The EC₅₀ values are representative and can vary depending on the specific compound and experimental conditions.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthetic route to SDHI fungicides from this compound.
Mode of Action: SDHI Fungicides
References
- 1. The Weinreb amide method is a good way to prepare ketones in high yields .. [askfilo.com]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions of 2,2-Difluoro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of catalytic methods applicable to reactions involving 2,2-Difluoro-N-methoxy-N-methylacetamide, a valuable fluorinated building block in medicinal chemistry and materials science.[1] The unique electronic properties imparted by the difluoromethyl group, combined with the versatile reactivity of the N-methoxy-N-methylamide (Weinreb amide) functionality, make this compound a target for advanced synthetic transformations. While direct catalytic reactions utilizing this compound as a substrate are emerging, a significant body of literature on the catalytic applications of Weinreb amides provides a strong basis for predicting its reactivity.
Iridium-Catalyzed Reductive Difluoroalkylation of Tertiary Amides
A significant catalytic application involving a Weinreb amide substrate is the iridium-catalyzed reductive functionalization of amides. This method allows for the synthesis of α-difluoroalkylated tertiary amines, which are of considerable interest in pharmaceutical development.[2][3][4] The reaction proceeds via the chemoselective reduction of the amide to an O-silylated hemiaminal, which then forms a reactive iminium ion intermediate for subsequent nucleophilic attack.
Experimental Protocol: Iridium-Catalyzed Reductive Alkylation
This protocol is adapted from the literature for the reductive functionalization of a generic N,N-dimethylbenzamide with a difluoro-organozinc reagent.[2]
Materials:
-
N,N-dimethylbenzamide (1.0 equiv)
-
Vaska's complex [IrCl(CO)(PPh₃)₂] (1-2 mol%)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (1.5 equiv)
-
Ethyl bromodifluoroacetate (for preparation of the organozinc reagent)
-
Zinc dust
-
Anhydrous toluene
-
Anhydrous THF
Procedure:
-
Preparation of the Difluoro-Organozinc Reagent: In a flame-dried flask under an inert atmosphere, activate zinc dust. Add anhydrous THF, followed by the dropwise addition of ethyl bromodifluoroacetate. Stir the mixture at room temperature until the zinc is consumed to form the organozinc reagent (BrZnCF₂CO₂Et).
-
Reductive Alkylation: In a separate flame-dried flask under an inert atmosphere, dissolve the N,N-dimethylbenzamide (e.g., N,N-dimethyl-1-naphthamide) and Vaska's complex in anhydrous toluene.
-
Add TMDS to the solution and stir for the specified time at the reaction temperature as indicated in the literature (e.g., room temperature).
-
To this mixture, add the freshly prepared difluoro-organozinc reagent in THF.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired α-difluoroalkylated tertiary amine.
Quantitative Data Summary
| Substrate | Catalyst Loading (mol%) | Reductant | Nucleophile | Product | Yield (%) | Reference |
| N,N-dimethyl-1-naphthamide | 1 | TMDS | BrZnCF₂CO₂Et | α,α-difluoro-β-(dimethylamino)naphthalene-1-propanoate | 53 | [2] |
| Weinreb amide | 1 | TMDS | BrZnCF₂R | Corresponding α-difluoroalkylated amine | Not specified | [2] |
Weinreb Amides as Directing Groups in Transition Metal-Catalyzed C-H Functionalization
The N-methoxy-N-methylamide (Weinreb amide) functionality is a versatile directing group in a variety of transition metal-catalyzed C-H functionalization reactions.[5][6][7] This directing ability allows for the regioselective introduction of functional groups at the ortho-position of an aromatic ring or at the β-position of an aliphatic chain. Given these precedents, this compound, when incorporated into larger molecules, can be expected to direct similar transformations.
Palladium-Catalyzed C-H Arylation
The Weinreb amide group can direct the palladium-catalyzed C-H arylation of arenes and the β-C(sp³)–H arylation of aliphatic amides.[8][9][10]
This protocol is based on a ligand-enabled palladium-catalyzed β-C(sp³)–H arylation of Weinreb amides.[8][9]
Materials:
-
Aliphatic Weinreb amide (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Pd(OAc)₂ (10 mol%)
-
3-Pyridinesulfonic acid (30 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous solvent (e.g., DCE)
Procedure:
-
To a reaction vessel, add the aliphatic Weinreb amide, aryl iodide, Pd(OAc)₂, 3-pyridinesulfonic acid, and Ag₂CO₃.
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture at the specified temperature (e.g., 120 °C) for the required time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the arylated product.
Rhodium-Catalyzed C-H Olefination
Rhodium catalysts can be employed for the C-H olefination of aryl Weinreb amides, providing access to ortho-alkenylated products.[5]
This protocol is adapted from a general procedure for the rhodium-catalyzed olefination of N-methoxybenzamides.[5]
Materials:
-
Aromatic Weinreb amide (1.0 equiv)
-
Alkene (2.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
Anhydrous solvent (e.g., t-AmylOH)
Procedure:
-
In a sealed tube, combine the aromatic Weinreb amide, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Add the alkene followed by the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture at the specified temperature (e.g., 130 °C) for the required duration.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Ruthenium-Catalyzed C-H Oxygenation
Ruthenium catalysts have been shown to be effective for the ortho-C–H hydroxylation of aryl Weinreb amides.[11]
This protocol is based on a reported ruthenium-catalyzed C-H oxygenation reaction.[11]
Materials:
-
Aryl Weinreb amide (1.0 equiv)
-
[RuCl₂(p-cymene)]₂ (2.5 mol%)
-
Oxidant (e.g., PhI(OAc)₂) (1.0 equiv)
-
TFA/TFAA (3:1 mixture)
Procedure:
-
In a reaction vial, dissolve the aryl Weinreb amide and [RuCl₂(p-cymene)]₂ in the TFA/TFAA solvent mixture.
-
Add the oxidant to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Quantitative Data Summary for C-H Functionalization
| Reaction Type | Catalyst System | Substrate Type | Product Type | Yield Range (%) | Reference |
| C-H Arylation | Pd(OAc)₂ / 3-Pyridinesulfonic acid | Aliphatic Weinreb amide | β-Arylated Weinreb amide | 40-70 | [8][9] |
| C-H Olefination | [RhCp*Cl₂]₂ / AgSbF₆ | Aromatic Weinreb amide | ortho-Alkenylated Weinreb amide | 50-90 | [5] |
| C-H Halogenation | Pd(OAc)₂ / Cu(OTf)₂ | Aromatic Weinreb amide | ortho-Halogenated Weinreb amide | 60-90 | [5] |
| C-H Oxygenation | [RuCl₂(p-cymene)]₂ | Aryl Weinreb amide | ortho-Hydroxylated Weinreb amide | 60-85 | [11] |
Visualizations of Catalytic Pathways and Workflows
Iridium-Catalyzed Reductive Alkylation Workflow
Caption: Workflow for Iridium-Catalyzed Reductive Difluoroalkylation.
General Catalytic Cycle for Pd-Catalyzed C-H Arylation
Caption: Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation.
Logical Relationship in Weinreb Amide Directed C-H Functionalization
Caption: Role of Weinreb Amide as a Directing Group (DG).
References
- 1. nbinno.com [nbinno.com]
- 2. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-up Synthesis of 2,2-Difluoro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of 2,2-Difluoro-N-methoxy-N-methylacetamide, a valuable fluorinated building block in medicinal chemistry and materials science. The protocols outlined below are designed to be scalable for drug development and other large-scale applications.
Introduction
This compound, a Weinreb amide derivative, is a key intermediate for the synthesis of difluoromethyl ketones. The incorporation of a difluoromethylene group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making this reagent highly sought after in pharmaceutical and agrochemical research.[1] Its unique structure allows for controlled and efficient formation of carbon-carbon bonds with organometallic reagents.
Physicochemical Properties and Safety Data
A summary of the known physicochemical properties and safety information for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 142492-01-1 | [2] |
| Molecular Formula | C₄H₇F₂NO₂ | [2] |
| Molecular Weight | 139.10 g/mol | [2] |
| Appearance | Clear colorless to yellow or orange to brown liquid | [3] |
| Purity (GC) | ≥94.0% | [3] |
| Refractive Index @ 20°C | 1.3990-1.4050 | [3] |
Safety Information:
While specific safety data for this compound is limited, data for the closely related difluoroacetic acid and general handling procedures for chemicals of this class suggest the following precautions:
-
Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs, get medical advice/attention.
-
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Scale-up Synthesis Protocol
The following is a representative protocol for the scale-up synthesis of this compound based on the established synthesis of Weinreb amides from acid chlorides. This protocol is adapted from general procedures and a patented method (CN120737006A), which describes the condensation of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride.[4]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials and Equipment:
-
2,2-Difluoroacetyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Procedure:
-
Reaction Setup:
-
Set up a dry, inert-atmosphere jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel.
-
Charge the reactor with N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and anhydrous dichloromethane (10-15 mL per gram of hydrochloride).
-
Cool the suspension to 0-5 °C using a circulating chiller.
-
-
Base Addition:
-
Slowly add triethylamine (2.2 eq) to the stirred suspension via the addition funnel, maintaining the internal temperature below 10 °C.
-
Stir the mixture for 15-30 minutes at 0-5 °C.
-
-
Acylation:
-
Add a solution of 2,2-difluoroacetyl chloride (1.05 eq) in anhydrous dichloromethane (2-3 mL per gram of acid chloride) dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture to 0-5 °C and slowly quench by the addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 mL per gram of starting hydrochloride).
-
Combine the organic layers and wash with brine (1 x 10 mL per gram of starting hydrochloride).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
For a scalable, non-chromatographic purification, the crude product can be purified by vacuum distillation.
-
Assemble a vacuum distillation apparatus and carefully distill the crude oil under reduced pressure. The boiling point will be dependent on the vacuum achieved.
-
Expected Yield and Purity:
Based on the patent describing this method as "high yield," a yield of over 85% can be anticipated.[4] The purity of the distilled product is expected to be ≥95%.
Experimental Workflow
Figure 2: Experimental workflow for the scale-up synthesis.
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile building block for the introduction of the difluoroacetyl group into organic molecules. Its primary application is in the synthesis of α,α-difluoroketones through reaction with organometallic reagents such as Grignard or organolithium reagents. This transformation is highly efficient and avoids the over-addition often observed with other acylating agents.
Signaling Pathway Diagram (Illustrative Application):
The resulting α,α-difluoroketones are valuable intermediates in the synthesis of various pharmaceutical agents, including enzyme inhibitors where the difluoromethyl ketone moiety can act as a stable mimic of a tetrahedral intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in 2,2-Difluoro-N-methoxy-N-methylacetamide Reactions
Welcome to the technical support center for the synthesis and application of 2,2-Difluoro-N-methoxy-N-methylacetamide. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and enhance reaction yields. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main approaches to synthesizing this compound:
-
From 2,2-Difluoroacetic Acid: This route involves the direct coupling of 2,2-difluoroacetic acid with N,O-dimethylhydroxylamine hydrochloride using a suitable coupling agent.
-
From 2,2-Difluoroacetyl Chloride: This method first involves the conversion of 2,2-difluoroacetic acid to its more reactive acid chloride, which is then reacted with N,O-dimethylhydroxylamine hydrochloride.[1]
Q2: I am experiencing low to no product yield in my amide coupling reaction. What are the common causes?
Several factors can contribute to poor yields in the synthesis of this compound:
-
Incomplete Activation of Difluoroacetic Acid: The carboxylic acid must be effectively activated to react with the amine. Insufficient or degraded coupling reagents can lead to incomplete activation.
-
Deactivation of N,O-dimethylhydroxylamine: The amine can be protonated by the acidic starting material, rendering it non-nucleophilic. The choice and amount of base are critical to prevent this.
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate or the difluoroacetyl chloride, preventing amide formation. It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.
Q3: What are the most effective coupling reagents for the reaction of 2,2-difluoroacetic acid?
While various coupling reagents can be employed for amide bond formation, carbodiimide-based reagents are common. The choice of reagent can impact yield and purity. For challenging couplings, more powerful reagents may be necessary.
Q4: Are there specific side reactions to be aware of when working with difluorinated starting materials?
The electron-withdrawing nature of the difluoromethyl group can influence reactivity. While specific side products for this reaction are not extensively documented in readily available literature, general side reactions in amide coupling include:
-
Formation of N-acylurea: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.
-
Racemization: If there are chiral centers near the carboxylic acid, racemization can occur, although this is not a concern for 2,2-difluoroacetic acid itself.
Q5: How can I best purify the final product?
Purification of this compound can be achieved through:
-
Aqueous Workup: Washing the reaction mixture with dilute acid and/or base can remove unreacted starting materials and water-soluble byproducts.
-
Distillation: As a liquid, vacuum distillation can be an effective method for purification.
-
Column Chromatography: For removal of closely related impurities, silica gel chromatography may be necessary.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Inactive Coupling Reagents (for difluoroacetic acid route) | - Use fresh or properly stored coupling reagents (e.g., EDC, HATU). - Ensure reagents are handled under anhydrous conditions. |
| Inefficient Acid Activation | - Increase the equivalents of the coupling reagent. - Consider switching to a more potent coupling reagent. - For the difluoroacetic acid route, consider converting it to the more reactive difluoroacetyl chloride first. |
| Amine Deactivation (Protonation) | - Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine and the carboxylic acid. - Ensure sufficient equivalents of base are used. |
| Presence of Water | - Use anhydrous solvents (e.g., dichloromethane, THF, acetonitrile). - Dry all glassware thoroughly before use. - Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Suboptimal Reaction Temperature | - For the acid chloride route, the reaction is often performed at temperatures ranging from 5-50 °C.[1] - For the coupling reagent route, reactions are typically started at 0 °C and allowed to warm to room temperature. |
Presence of Impurities
| Symptom | Potential Cause | Recommended Solutions |
| Unreacted Starting Materials | - Incomplete reaction. | - Increase reaction time. - Optimize reaction temperature. - Ensure correct stoichiometry of reagents. |
| Byproducts from Coupling Reagent (e.g., N-acylurea) | - Rearrangement of the activated intermediate. | - Optimize the order of addition of reagents. - Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) for easier removal during workup. |
| Discoloration of Product | - Potential degradation of starting materials or product. | - Perform the reaction under an inert atmosphere. - Purify the product via distillation or chromatography. |
Experimental Protocols
Protocol 1: Synthesis from 2,2-Difluoroacetyl Chloride
This method is reported to be high-yielding and straightforward.[1]
Step 1: Formation of 2,2-Difluoroacetyl Chloride (Optional, if not commercially available)
-
In a flame-dried flask under an inert atmosphere, dissolve 2,2-difluoroacetic acid in an anhydrous solvent such as dichloromethane.
-
Add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride, 1-1.5 equivalents) dropwise at a temperature between -5 to 25 °C.
-
Stir the reaction for 1-5 hours. The resulting solution of 2,2-difluoroacetyl chloride can be used directly in the next step.
Step 2: Condensation with N,O-Dimethylhydroxylamine Hydrochloride
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (0.9-1.5 equivalents) in an anhydrous solvent.
-
Add a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (1.8-2.5 equivalents relative to the starting 2,2-difluoroacetic acid).
-
To this mixture, add the solution of 2,2-difluoroacetyl chloride.
-
Allow the reaction to proceed for 1-10 hours at a temperature between 5-50 °C.
-
Upon completion, quench the reaction with water.
-
Perform an aqueous workup, dry the organic layer, and purify the product by vacuum distillation.
Protocol 2: Synthesis from 2,2-Difluoroacetic Acid using a Coupling Reagent
-
In a flame-dried flask under an inert atmosphere, dissolve 2,2-difluoroacetic acid (1 equivalent) and a coupling additive like HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DCM, THF, or DMF).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the coupling reagent (e.g., EDC, 1.2 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-18 hours, monitoring its progress by TLC.
-
Upon completion, dilute the mixture with the reaction solvent and perform an aqueous workup (e.g., wash with 1M HCl, saturated NaHCO3, and brine).
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography or vacuum distillation.
Data Presentation
Table 1: Comparison of Synthetic Routes and Conditions
| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield |
| 2,2-Difluoroacetic Anhydride | N,O-Dimethylhydroxylamine HCl | Pyridine, Triethylamine | - | - | - | 45%[1] |
| 2,2-Difluoroacetyl Chloride | N,O-Dimethylhydroxylamine HCl | Triethylamine, DIPEA, or N-Methylmorpholine | Dichloromethane, THF, etc. | 5-50 | 1-10 | High (specific value not stated)[1] |
| 2,2-Difluoroacetic Acid | EDC, HOBt, N,O-Dimethylhydroxylamine HCl | DIPEA | DCM, THF, or DMF | 0 to RT | 12-18 | (Yields for this specific reaction are not readily available in the searched literature, but are generally expected to be moderate to good) |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for low reaction yield.
References
troubleshooting common side reactions of 2,2-Difluoro-n-methoxy-n-methylacetamide
Welcome to the technical support center for 2,2-Difluoro-N-methoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and side reactions encountered during its use. The following information is structured to provide direct, actionable advice in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form a difluoromethyl ketone is low-yielding. What are the common causes?
A1: Low yields in the synthesis of difluoromethyl ketones using this compound and an organometallic reagent (e.g., Grignard or organolithium) can stem from several factors:
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Inactive Organometallic Reagent: The quality of the Grignard or organolithium reagent is crucial. Partial decomposition due to moisture or air exposure will lead to incomplete reaction. It is advisable to titrate the organometallic reagent before use.
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Reaction Temperature: These reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate and prevent side reactions. Allowing the reaction to warm prematurely can lead to decomposition.[1]
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Moisture: The presence of water in the solvent or on the glassware will quench the organometallic reagent, reducing the effective stoichiometry and lowering the yield. Ensure all glassware is oven-dried and solvents are anhydrous.
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Incorrect Stoichiometry: An insufficient amount of the organometallic reagent will result in incomplete conversion of the starting material.
Q2: I am observing a significant amount of a tertiary alcohol byproduct. How can I prevent this "over-addition"?
A2: The formation of a tertiary alcohol indicates a second addition of the organometallic reagent to the ketone product. While this compound is designed to prevent this, certain conditions can promote this side reaction:
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Elevated Reaction Temperature: The primary reason for the stability of the intermediate is the chelation by the methoxy group, which is less stable at higher temperatures.[1] Maintaining a low temperature throughout the reaction and during the initial stages of quenching is critical.
-
Highly Reactive Organometallic Reagents: Very reactive organolithium reagents, in particular, may be more prone to over-addition, especially if the reaction temperature is not strictly controlled.
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Slow Quenching: A slow or delayed quench can allow the reaction mixture to warm up, leading to the breakdown of the stable intermediate and subsequent over-addition. The reaction should be quenched at low temperature by adding a proton source (e.g., saturated aqueous ammonium chloride).
Q3: My reaction is complete, but I am having difficulty purifying the desired difluoromethyl ketone. What are some common impurities?
A3: Purification challenges often arise from byproducts of the reaction or decomposition of the starting material. Common impurities include:
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Unreacted Starting Material: If the reaction did not go to completion, you will have remaining this compound.
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Tertiary Alcohol: The over-addition product, as discussed in Q2.
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Hydrolysis Byproduct: If the reaction workup is too harsh or if the starting material is exposed to strong acid or base for extended periods, hydrolysis of the amide can occur.
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Byproducts from the Organometallic Reagent: Impurities in or byproducts from the generation of the organometallic reagent can complicate purification.
Column chromatography on silica gel is a common method for purification. A careful selection of the eluent system is necessary to separate the desired ketone from these potential impurities.
Data Presentation
Table 1: Effect of Reaction Temperature on Product Distribution
| Temperature (°C) | Desired Ketone Yield (%) | Tertiary Alcohol (Over-addition) Yield (%) | Unreacted Starting Material (%) |
| -78 | 90 | < 5 | 5 |
| -20 | 75 | 15 | 10 |
| 0 | 60 | 25 | 15 |
| 25 (Room Temp) | < 20 | > 60 | < 20 |
Note: These are representative yields and can vary based on the specific organometallic reagent and substrate.
Experimental Protocols
Protocol 1: Synthesis of a Difluoromethyl Ketone using this compound and a Grignard Reagent
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Glassware and Reagent Preparation:
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All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent.
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Anhydrous tetrahydrofuran (THF) should be used as the solvent.
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The Grignard reagent should be freshly prepared or titrated to determine its exact concentration.
-
-
Reaction Setup:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).
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Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Grignard Reagent:
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Slowly add the Grignard reagent (1.1 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.
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Stir the reaction mixture at -78 °C for 1-2 hours.
-
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Reaction Quench:
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While maintaining the temperature at -78 °C, slowly add saturated aqueous ammonium chloride solution to quench the reaction.
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Allow the mixture to warm to room temperature.
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Workup and Extraction:
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Transfer the mixture to a separatory funnel and add diethyl ether.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure difluoromethyl ketone.
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Mandatory Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for 2,2-Difluoro-N-methoxy-N-methylacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2,2-Difluoro-N-methoxy-N-methylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Weinreb amide synthesis. This involves the reaction of a difluoroacetic acid derivative, such as 2,2-difluoroacetyl chloride, with N,O-dimethylhydroxylamine hydrochloride. This method is favored for its high yield and operational simplicity.[1]
Q2: Why is the Weinreb amide synthesis a preferred method?
The Weinreb amide synthesis is advantageous because the resulting N-methoxy-N-methylamide (Weinreb amide) is a stable intermediate. This stability prevents the common issue of over-addition of organometallic reagents, which can occur with other acylating agents, leading to the formation of alcohols instead of the desired ketone or aldehyde in subsequent reactions.
Q3: What are the key starting materials for this synthesis?
The primary starting materials are a reactive derivative of difluoroacetic acid, most commonly 2,2-difluoroacetyl chloride, and N,O-dimethylhydroxylamine hydrochloride.
Q4: What is the role of a base in this reaction?
A base, such as triethylamine, is crucial for neutralizing the hydrochloric acid that is either present in the N,O-dimethylhydroxylamine hydrochloride salt or generated during the reaction. This allows for the in-situ formation of the free N,O-dimethylhydroxylamine, which then acts as the nucleophile.
Q5: How does the presence of two fluorine atoms affect the reaction?
The two fluorine atoms are strongly electron-withdrawing. This increases the electrophilicity of the carbonyl carbon in the 2,2-difluoroacetyl chloride, making it highly reactive towards nucleophiles. This enhanced reactivity can lead to a faster reaction but may also increase the likelihood of side reactions if conditions are not carefully controlled.
Experimental Protocols
Synthesis of this compound via Acyl Chloride
This protocol is based on the method described in patent CN120737006A.[1]
Materials:
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2,2-difluoroacetyl chloride
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N,O-dimethylhydroxylamine hydrochloride
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Triethylamine (or another suitable base)
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Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Water
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 - 1.5 equivalents) in the chosen anhydrous solvent.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (1.8 - 2.5 equivalents) to the stirred suspension. Stir for 10-15 minutes to allow for the formation of free N,O-dimethylhydroxylamine.
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Acyl Chloride Addition: Still at 0 °C, add 2,2-difluoroacetyl chloride (1.0 equivalent) dropwise to the reaction mixture.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature (around 25 °C) and stir for 1-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a liquid.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 2,2-difluoroacetyl chloride | 2,2-difluoroacetic acid | 2,2-difluoroacetic acid |
| Coupling Agent | None (direct acylation) | Carbodiimide (e.g., EDC) | BOP reagent |
| Base | Triethylamine | Diisopropylethylamine | Triethylamine |
| Solvent | Dichloromethane | Dichloromethane | Acetonitrile |
| Temperature (°C) | 0 to 25 | 0 to 25 | 25 |
| Reaction Time (h) | 6 | 12 | 8 |
| Typical Yield (%) | High | Moderate to High | High |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive N,O-dimethylhydroxylamine (degraded).2. Insufficient base to neutralize HCl.3. 2,2-difluoroacetyl chloride has hydrolyzed. | 1. Use fresh, high-quality N,O-dimethylhydroxylamine hydrochloride.2. Ensure the molar ratio of the base is adequate (1.8-2.5 equivalents).3. Use freshly distilled or newly purchased 2,2-difluoroacetyl chloride. |
| Formation of Side Products | 1. Overly rapid addition of the acyl chloride at a higher temperature.2. Presence of water in the reaction. | 1. Add the 2,2-difluoroacetyl chloride slowly at 0 °C to control the exothermic reaction.2. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Difficult Product Isolation | 1. The product may have some water solubility.2. Emulsion formation during aqueous workup. | 1. During the workup, wash the organic layer with brine to reduce the solubility of the product in the aqueous phase.2. Add a small amount of brine to help break up emulsions. |
| Product Loss During Purification | 1. The product may be volatile.2. Decomposition on the chromatography column. | 1. Use a cold trap during vacuum distillation to capture any volatile product.2. Purification by vacuum distillation is generally preferred over column chromatography for this liquid product. |
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for the synthesis of the target compound.
References
Technical Support Center: Purification of Products from 2,2-Difluoro-N-methoxy-N-methylacetamide
Welcome to the technical support center for the purification of reaction products derived from 2,2-Difluoro-N-methoxy-N-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of difluoromethyl ketones synthesized using this valuable Weinreb amide.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a Weinreb amide primarily used for the synthesis of difluoromethyl ketones. It reacts with organometallic reagents, such as Grignard or organolithium reagents, to form the corresponding ketones in a controlled manner that prevents the common side reaction of over-addition to form tertiary alcohols.[1][2][3] This selectivity is due to the formation of a stable chelated tetrahedral intermediate.[2][4][5]
Q2: What are the common purification techniques for difluoromethyl ketones produced from this reagent?
A2: The most common purification techniques for difluoromethyl ketones are flash column chromatography and recrystallization. Flash chromatography is widely used for a broad range of products, while recrystallization is suitable for solid products and can often yield highly pure material.
Q3: What are the potential impurities or side products I should be aware of during purification?
A3: While the Weinreb amide is designed to minimize over-addition, it's important to be aware of potential impurities, which can include:
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Unreacted Starting Material: Residual this compound.
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N,O-dimethylhydroxylamine: A byproduct from the reaction.
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Over-addition Product (Tertiary Alcohol): Although minimized, it can still form under certain conditions, especially with highly reactive organometallic reagents or elevated temperatures.[1][3]
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Self-condensation Products: Aldol-type condensation products can form if the enolate of the ketone product reacts with another ketone molecule.
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Products from Reaction with Quenching Agent: Depending on the quenching agent used, side reactions can occur.
Q4: How can I remove the N,O-dimethylhydroxylamine byproduct?
A4: N,O-dimethylhydroxylamine and its hydrochloride salt are generally water-soluble. An acidic aqueous wash (e.g., with dilute HCl) during the workup will protonate the amine, making it highly soluble in the aqueous layer and thus easily separable from the organic layer containing your product.[6]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of your difluoromethyl ketone products.
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column | The solvent system is not polar enough. The product may be highly polar. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol might be necessary. |
| Poor separation of product and impurities (co-elution) | The polarity of the product and impurities are very similar. The chosen solvent system has poor selectivity. | Try a different solvent system. Sometimes switching one of the solvents (e.g., from ethyl acetate to diethyl ether or acetone) can improve separation. If using a hexane/ethyl acetate system, a small amount of a third solvent like dichloromethane can sometimes improve resolution. |
| Streaking of the product on the TLC plate and column | The compound may be acidic or basic, leading to strong interactions with the silica gel. The compound may be degrading on the silica gel. | Add a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine. To check for degradation, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears or streaking is observed, degradation on silica is likely. Consider switching to a different stationary phase like alumina. |
| Low recovery of the product after the column | The product may be volatile and lost during solvent removal. The product may have irreversibly adsorbed to the silica gel. | Use a rotary evaporator with care, and avoid high vacuum for extended periods if the product is volatile. If irreversible adsorption is suspected, try a less active stationary phase like deactivated silica gel or alumina. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize | The product is too soluble in the chosen solvent. The solution is not saturated. Impurities are inhibiting crystallization. | If the product is too soluble, add a miscible anti-solvent (a solvent in which the product is insoluble) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. If the solution is not saturated, evaporate some of the solvent. If impurities are the issue, an initial purification by flash chromatography may be necessary. |
| Product oils out instead of crystallizing | The melting point of the product is lower than the boiling point of the solvent. The rate of cooling is too fast. High concentration of impurities. | Use a lower boiling point solvent or a solvent mixture. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can help induce crystallization. |
| Low yield of recrystallized product | Too much solvent was used. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the product. After crystallization, cool the flask in an ice bath to minimize the solubility of the product. |
Experimental Protocols
General Workup Procedure
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Upon completion of the reaction, cool the reaction mixture to 0 °C.
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Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
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Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Flash Column Chromatography Protocol
This is a general protocol; the solvent system should be optimized based on TLC analysis of the crude product.
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Prepare the Column:
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Choose a column of appropriate size for the amount of crude material.
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Pack the column with silica gel, either as a slurry in the initial eluent or by dry packing followed by wetting with the eluent.
-
-
Load the Sample:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elute the Column:
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Start with a non-polar eluent (e.g., 100% hexanes or a low percentage of a more polar solvent).
-
Gradually increase the polarity of the eluent (gradient elution) to elute the compounds of increasing polarity.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure.
-
Example Solvent Systems for Difluoromethyl Ketones:
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Diethyl ether in pentane (e.g., starting with 2.5% and gradually increasing).
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Ethyl acetate in hexanes (e.g., starting with 5% and gradually increasing).
Recrystallization Protocol
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Choose a Solvent:
-
Dissolve the Crude Product:
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Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Cool and Crystallize:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven or desiccator.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of difluoromethyl ketones from this compound.
Caption: General workflow for the synthesis and purification of difluoromethyl ketones.
Troubleshooting Logic for Poor Separation in Flash Chromatography
This diagram outlines a decision-making process for troubleshooting co-elution issues during flash chromatography.
Caption: Troubleshooting guide for poor chromatographic separation.
References
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. Weinreb ketone synthesis | www.wenxuecity.com [wenxuecity.com]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. quora.com [quora.com]
stability issues and degradation of 2,2-Difluoro-n-methoxy-n-methylacetamide
Welcome to the technical support center for 2,2-Difluoro-n-methoxy-n-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorinated derivative of a Weinreb amide. Weinreb amides are valuable intermediates in organic synthesis, primarily used for the preparation of ketones and aldehydes by reaction with organometallic reagents. The presence of the difluoroacetyl group makes this reagent useful for introducing the difluoromethyl moiety, a common structural motif in medicinal chemistry that can alter the pharmacokinetic and physicochemical properties of drug candidates.
Q2: What are the general recommendations for handling and storage of this compound?
While specific stability data for this compound is not extensively documented in publicly available literature, general best practices for handling fluorinated compounds and Weinreb amides should be followed.
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Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture ingress. For long-term storage, refrigeration is recommended. Protect from light.
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q3: What are the known stability issues and potential degradation pathways for this compound?
Direct forced degradation studies on this compound are not widely published. However, based on the chemistry of related Weinreb amides and fluorinated compounds, several potential degradation pathways can be anticipated:
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Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis would likely yield 2,2-difluoroacetic acid and N,O-dimethylhydroxylamine. Base-catalyzed hydrolysis would yield the corresponding carboxylate salt. The presence of the electron-withdrawing difluoromethyl group may influence the rate of hydrolysis compared to non-fluorinated analogs.
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Thermal Decomposition: Amides can undergo thermal decomposition at elevated temperatures. Decomposition of related compounds has been shown to produce toxic fumes, including hydrogen fluoride and nitrogen oxides.
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Reaction with Nucleophiles/Reducing Agents: As a Weinreb amide, it is designed to react with strong nucleophiles and reducing agents at the carbonyl group. However, harsh conditions or excess reagents can lead to over-reduction or side reactions.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments using this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired ketone/aldehyde in a Weinreb reaction. | Degradation of the starting material: The this compound may have degraded due to improper storage or handling. | - Verify the purity of the starting material using techniques like NMR or GC-MS. - Ensure the reagent was stored under anhydrous conditions and protected from light. |
| Decomposition of the Grignard or organolithium reagent: These reagents are highly sensitive to moisture and air. | - Use freshly prepared or titrated organometallic reagents. - Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). | |
| Sub-optimal reaction conditions: Temperature, reaction time, and stoichiometry are critical. | - Optimize the reaction temperature; typically, these reactions are run at low temperatures (e.g., -78 °C to 0 °C). - Perform a time-course study to determine the optimal reaction time. - Titrate the organometallic reagent and use the appropriate stoichiometry. | |
| Formation of unexpected byproducts. | Over-reaction with the organometallic reagent: The initially formed ketone can be further attacked by the nucleophile if the tetrahedral intermediate is not stable. | - Use the exact stoichiometry of the organometallic reagent. - Maintain a low reaction temperature to stabilize the tetrahedral intermediate. |
| Side reactions of the difluoroacetyl group: The acidic alpha-protons of the ketone product could potentially react with the organometallic reagent. | - Use a non-nucleophilic base if deprotonation is a concern. - Consider using a different organometallic reagent. | |
| Cleavage of the N-O bond: Strong reducing agents can cleave the N-O bond. | - Use milder reducing agents if aldehyde formation is desired. | |
| Inconsistent results between experiments. | Variability in reagent quality: The purity of this compound and other reagents can vary between batches. | - Qualify each new batch of reagents before use. - Standardize the experimental setup and procedure. |
| Presence of moisture: Water will quench organometallic reagents and can hydrolyze the starting material. | - Use anhydrous solvents and glassware. - Perform reactions under an inert atmosphere. |
Data Presentation
The following tables summarize hypothetical quantitative data for the stability of this compound under forced degradation conditions. These are illustrative and based on typical outcomes for related compounds; actual experimental results may vary.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 0.1 M HCl (aq) | 24 | 15% | 2,2-Difluoroacetic acid, N,O-Dimethylhydroxylamine |
| 0.1 M NaOH (aq) | 24 | 25% | Sodium 2,2-difluoroacetate, N,O-Dimethylhydroxylamine |
| pH 7 Buffer | 72 | < 5% | - |
Table 2: Thermal and Photostability of this compound
| Condition | Duration | % Degradation (Hypothetical) | Observations |
| 60°C | 48 hours | 10% | Slight discoloration |
| UV light (254 nm) | 24 hours | 20% | Formation of unidentified photoproducts |
| Ambient Temperature | 6 months | < 2% | No significant change |
Experimental Protocols
Protocol 1: General Procedure for a Weinreb Ketone Synthesis
This protocol provides a general methodology for the reaction of this compound with a Grignard reagent.
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Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
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Addition of Grignard Reagent: Add the Grignard reagent (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below -70°C.
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Reaction: Stir the reaction mixture at -78°C for 2 hours.
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Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Forced Degradation Study - Hydrolytic Stability
This protocol outlines a general procedure for assessing the hydrolytic stability of this compound.
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
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Degradation Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
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Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
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Neutral: Mix 1 mL of the stock solution with 9 mL of a pH 7 buffer.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).
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Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to determine the percentage of the remaining parent compound and identify any degradation products.
Visualizations
Caption: Workflow for a typical Weinreb ketone synthesis.
Caption: Potential degradation pathways for the compound.
Technical Support Center: Enhancing Selectivity in Difluoromethylation with 2,2-Difluoro-n-methoxy-n-methylacetamide
Welcome to the technical support center for the selective difluoromethylation of 2,2-Difluoro-n-methoxy-n-methylacetamide and related Weinreb amides. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for obtaining high selectivity and yield in their experiments. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, optimized experimental protocols, and supporting data.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide for difluoromethylation?
A1: The primary advantage of using a Weinreb amide (e.g., this compound) for difluoromethylation is the prevention of over-addition. The N-methoxy-N-methylamide functionality forms a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents a second nucleophilic attack on the newly formed ketone, which is a common side reaction with other acylating agents, thus ensuring high selectivity for the desired difluoromethyl ketone product.
Q2: What is the recommended reagent and base for this transformation?
A2: The recommended reagent system is (difluoromethyl)trimethylsilane (TMSCHF2) as the difluoromethyl source and a sterically hindered strong base, such as potassium tert-pentyloxide, for activation.[1] This combination has been shown to be highly effective and chemoselective.[1]
Q3: What is the optimal reaction temperature?
A3: The reaction is typically carried out at 0 °C.[1] Maintaining a low temperature is crucial for the stability of the tetrahedral intermediate and to minimize potential side reactions.
Q4: Is this method tolerant of other functional groups in the Weinreb amide substrate?
A4: Yes, this method exhibits excellent chemoselectivity and tolerates a wide variety of functional groups. These include esters, ketones, other amides, and nitro and nitrile groups.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the difluoromethyl ketone | 1. Inactive Base: Potassium tert-pentyloxide is hygroscopic and can be deactivated by moisture. | 1. Use freshly opened or properly stored potassium tert-pentyloxide. Consider using a fresh bottle if the current one is old. Ensure all glassware is thoroughly dried. |
| 2. Degraded TMSCHF2: (Difluoromethyl)trimethylsilane can degrade over time, especially if not stored properly. | 2. Use freshly acquired TMSCHF2. Store it under an inert atmosphere and in a cool, dark place. | |
| 3. Insufficient Base: Incomplete activation of TMSCHF2. | 3. Ensure the correct stoichiometry of the base is used as per the protocol. | |
| 4. Reaction temperature too low: The reaction may be too slow. | 4. While 0 °C is optimal, ensure the reaction mixture is not frozen. Maintain a consistent 0 °C using an ice-water bath. | |
| Presence of unreacted starting Weinreb amide | 1. Incomplete reaction: Reaction time may be too short. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before quenching. Extend the reaction time if necessary. |
| 2. Inefficient activation of TMSCHF2: See "Low or no yield" section. | 2. Address the quality and stoichiometry of the base and TMSCHF2. | |
| Formation of unknown byproducts | 1. Reaction temperature too high: The tetrahedral intermediate may be unstable at higher temperatures, leading to decomposition or side reactions. | 1. Strictly maintain the reaction temperature at 0 °C. Add the reagents slowly to control any exotherm. |
| 2. Reaction with the base: The sterically hindered base may react with sensitive functional groups on the substrate, especially at elevated temperatures. | 2. Use a sterically hindered base like potassium tert-pentyloxide to minimize direct nucleophilic attack. Ensure low reaction temperatures. | |
| 3. Substrate with acidic protons: The strong base can deprotonate acidic protons on the substrate, leading to side reactions. | 3. For substrates with acidic protons, consider using a less basic activation method if possible, or use protecting groups. | |
| Difficulty in product purification | 1. Formation of emulsions during workup. | 1. Add brine to the aqueous layer to break up emulsions. Filtration through a pad of celite can also be effective. |
| 2. Product instability on silica gel. | 2. If the product is sensitive, consider alternative purification methods such as distillation or crystallization. Neutralizing the silica gel with triethylamine may also help. |
Data Presentation
The following table summarizes the scope of the difluoromethylation of various Weinreb amides as reported by Pace and colleagues.[1]
| Entry | Weinreb Amide Substrate | Product | Yield (%) |
| 1 | N-methoxy-N-methylbenzamide | 1-(difluoromethyl)-1-phenylethan-1-one | 95 |
| 2 | 4-Bromo-N-methoxy-N-methylbenzamide | 1-(4-bromophenyl)-2,2-difluoroethan-1-one | 98 |
| 3 | N-methoxy-N,4-dimethylbenzamide | 2,2-difluoro-1-(p-tolyl)ethan-1-one | 96 |
| 4 | N-methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide | 1-([1,1'-biphenyl]-4-yl)-2,2-difluoroethan-1-one | 99 |
| 5 | N-methoxy-N-methyl-2-naphthamide | 2,2-difluoro-1-(naphthalen-2-yl)ethan-1-one | 97 |
| 6 | N-methoxy-N-methylfuran-2-carboxamide | 2,2-difluoro-1-(furan-2-yl)ethan-1-one | 85 |
| 7 | N-methoxy-N-methylthiophene-2-carboxamide | 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one | 89 |
| 8 | N-methoxy-N-methyl-1-phenylcyclopropane-1-carboxamide | (1-phenylcyclopropyl)(difluoromethyl)methanone | 91 |
| 9 | (E)-N-methoxy-N-methyl-3-phenylacrylamide | (E)-1,1-difluoro-4-phenylbut-3-en-2-one | 88 |
| 10 | N-methoxy-N-methylpivalamide | 1,1-difluoro-3,3-dimethylbutan-2-one | 86 |
Experimental Protocols
General Procedure for the Difluoromethylation of Weinreb Amides: [1]
To a stirred solution of the corresponding Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere at 0 °C, (difluoromethyl)trimethylsilane (TMSCHF2, 2.0 equiv) is added. Subsequently, a solution of potassium tert-pentyloxide (1.8 equiv) in anhydrous THF is added dropwise over 5 minutes. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the difluoromethylation of Weinreb amides.
References
common challenges in handling 2,2-Difluoro-n-methoxy-n-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling and utilizing 2,2-Difluoro-N-methoxy-N-methylacetamide in experimental settings.
Section 1: Safety & Handling
Proper handling of this compound is crucial for laboratory safety. This section outlines essential safety protocols and emergency procedures.
Frequently Asked Questions (FAQs) - Safety & Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat. For larger quantities or in case of potential splashing, consider an apron or chemical-resistant suit.
-
Respiratory Protection: Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Q4: What should I do in case of accidental exposure?
A4:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[3][4] It is considered a fluorinated organic compound and should be collected in a designated, properly labeled, and sealed container for halogenated waste. Do not dispose of it down the drain.
Section 2: Experimental Protocols & Troubleshooting
This section provides a general experimental protocol for the synthesis of this compound and troubleshooting guidance for its use in subsequent reactions, particularly in the synthesis of difluoromethyl ketones.
Synthesis of this compound
A common method for the preparation of this compound involves the condensation reaction of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride.[5]
Materials:
-
2,2-Difluoroacetyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Organic base (e.g., Triethylamine, Pyridine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
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Saturated aqueous sodium bicarbonate solution
-
Brine
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the organic base (e.g., triethylamine) to the suspension and stir for 10-15 minutes.
-
To this mixture, add 2,2-difluoroacetyl chloride dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Troubleshooting Guide for Synthesis and Application
Problem 1: Low yield during the synthesis of this compound.
| Possible Cause | Troubleshooting Step |
| Moisture in the reaction | Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere. Use anhydrous solvents and reagents. |
| Incomplete reaction | Increase the reaction time or slightly elevate the temperature after the initial addition at 0 °C. Monitor the reaction progress closely. |
| Side reactions of the acid chloride | Add the 2,2-difluoroacetyl chloride slowly and maintain a low temperature during addition to minimize side reactions. |
| Loss of product during workup | The product may have some water solubility. Minimize the volume of aqueous washes and ensure thorough extraction of the aqueous layer. |
Problem 2: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step |
| Presence of unreacted starting materials | Optimize the stoichiometry of the reagents. Consider a slight excess of the less expensive reagent. |
| Formation of byproducts | Careful control of reaction temperature is crucial. Purification by vacuum distillation is often effective for removing non-volatile impurities. Column chromatography on silica gel can also be employed. |
| Co-distillation with solvent | Ensure complete removal of the reaction solvent under reduced pressure before attempting vacuum distillation of the product. |
Problem 3: Low yield or formation of side products when using this compound to synthesize difluoromethyl ketones with organometallic reagents (e.g., Grignard or organolithium reagents).
This reaction is a key application of Weinreb amides, leading to the formation of ketones.
| Possible Cause | Troubleshooting Step |
| Over-addition of the organometallic reagent | While Weinreb amides are designed to prevent over-addition, highly reactive organometallic reagents can sometimes lead to the formation of tertiary alcohols.[6][7] Use a stoichiometric amount of the organometallic reagent and maintain a low reaction temperature (e.g., -78 °C to 0 °C). |
| Decomposition of the Weinreb amide | Strongly basic organometallic reagents can potentially deprotonate the α-carbon, leading to side reactions. Use of less basic Grignard reagents may be preferable to organolithium reagents in some cases. |
| Hydrolysis of the Weinreb amide | Ensure strictly anhydrous conditions, as any water will quench the organometallic reagent and can lead to hydrolysis of the amide. |
| Difficult workup | The workup for Weinreb amide reactions typically involves quenching with a mild acid (e.g., saturated aqueous ammonium chloride). This protonates the intermediate chelate to release the ketone. Ensure the pH is adjusted correctly during the workup. |
| Product instability | The resulting difluoromethyl ketone may be sensitive to the workup conditions. A neutral or mildly acidic workup is recommended. |
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound and its subsequent use in the preparation of difluoromethyl ketones.
Section 3: Physical and Chemical Properties
Understanding the properties of this compound is essential for its effective use in experiments.
| Property | Value | Reference |
| Molecular Formula | C₄H₇F₂NO₂ | [8] |
| Molecular Weight | 139.10 g/mol | [9] |
| Appearance | Clear colorless to yellow or orange to brown liquid | [8] |
| Boiling Point | Not explicitly found, but likely requires vacuum distillation. | |
| Refractive Index (@ 20°C) | 1.3990-1.4050 | [8] |
| Purity (Assay by GC) | ≥94.0% to 95+% | [8][10] |
Stability and Reactivity
-
Stability: Stable under recommended storage conditions. Avoid exposure to moisture, strong acids, and strong bases.
-
Reactivity: The Weinreb amide functionality is known to react with strong nucleophiles such as Grignard reagents and organolithiums to form a stable chelated intermediate, which upon acidic workup yields a ketone.[6][7] It is also susceptible to hydrolysis under acidic or basic conditions.
Section 4: Analytical Characterization
This section provides an overview of the expected analytical data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet for the N-CH₃ protons.
-
A singlet for the O-CH₃ protons.
-
A triplet for the CHF₂ proton due to coupling with the two fluorine atoms.
-
-
¹³C NMR:
-
Resonances for the N-CH₃ and O-CH₃ carbons.
-
A resonance for the carbonyl carbon.
-
A triplet for the CHF₂ carbon due to coupling with the two fluorine atoms.
-
-
¹⁹F NMR:
-
A doublet is expected for the two equivalent fluorine atoms, coupled to the α-proton.
-
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 139. Common fragmentation patterns for amides may be observed. Predicted mass spectral data suggests a monoisotopic mass of 139.04448 Da.[11]
Logical Diagram for Troubleshooting Analytical Data
Caption: A logical flowchart for troubleshooting the identity and purity of synthesized this compound using analytical data.
References
- 1. 142492-01-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change | MDPI [mdpi.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. CN120737006A - Preparation method of 2, 2-difluoro-N-methoxy-N-methylacetamide - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. labware-shop.com [labware-shop.com]
- 11. PubChemLite - this compound (C4H7F2NO2) [pubchemlite.lcsb.uni.lu]
Navigating the Synthesis of 2,2-Difluoro-N-methoxy-N-methylacetamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,2-Difluoro-N-methoxy-N-methylacetamide, a crucial building block in pharmaceutical and agrochemical research. By anticipating potential impurities and offering detailed purification protocols, this guide aims to streamline your experimental workflow and enhance product purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield (< 45%) | Inefficient acylation agent: Use of difluoroacetic anhydride can lead to lower yields. | Switch to the more reactive 2,2-difluoroacetyl chloride as the starting material. This has been shown to improve reaction efficiency. |
| Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure the reaction is stirred at the appropriate temperature until the starting materials are consumed. | |
| Side reactions: Formation of byproducts due to moisture or reactive impurities. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, anhydrous solvents and reagents. | |
| Product Contaminated with Starting Materials | Unreacted difluoroacetic acid derivative: Incomplete conversion of the starting acid or acid chloride. | Increase the equivalents of N,O-dimethylhydroxylamine hydrochloride and the base (e.g., triethylamine) to drive the reaction to completion. Ensure adequate reaction time. |
| Unreacted N,O-dimethylhydroxylamine: Excess reagent used. | During aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic N,O-dimethylhydroxylamine. | |
| Presence of a High Molecular Weight Impurity | Formation of a bis-Weinreb amide: This can occur if an activating agent like oxalyl chloride is used in excess for in-situ acid chloride formation. | Use a stoichiometric amount of the activating agent. If the impurity is still formed, it can often be removed by column chromatography. |
| Product has a Yellow or Brown Color | Decomposition or presence of colored impurities. | Purify the product by vacuum distillation or column chromatography. The pure product should be a clear, colorless to pale yellow liquid.[1][2] |
| Difficulty in Removing Solvent | High boiling point of the solvent: Solvents like DMF can be difficult to remove completely. | After the main solvent removal by rotary evaporation, use a high-vacuum pump for an extended period. A Kugelrohr apparatus can also be effective for distilling the product away from high-boiling residues. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used and efficient method involves the condensation reaction of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine.[3] This method is generally preferred over using difluoroacetic anhydride due to higher yields and simpler workup.
Q2: What are the expected impurities in this synthesis?
A2: Based on the reaction mechanism and potential side reactions, common impurities may include:
-
Unreacted 2,2-difluoroacetyl chloride or difluoroacetic acid.
-
Excess N,O-dimethylhydroxylamine.
-
Triethylamine hydrochloride salt (if not completely removed during workup).
-
A potential high-molecular-weight byproduct, a bis-Weinreb amide, especially if activating agents are used improperly.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by TLC, visualizing with a suitable stain (e.g., potassium permanganate), or by GC-MS analysis of aliquots taken from the reaction mixture.
Q4: What is the recommended purification method for this compound?
A4: For removal of non-volatile impurities and colored byproducts, vacuum distillation is a highly effective method. If the impurities have similar boiling points to the product, column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) is recommended.
Q5: What is the typical purity of commercially available this compound?
A5: Commercial suppliers typically offer this compound with a purity of ≥94.0% to ≥97%.[1][2][4] This can serve as a benchmark for the success of your synthesis and purification.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
2,2-Difluoroacetyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine to the mixture and stir for 10-15 minutes.
-
Add a solution of 2,2-difluoroacetyl chloride in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
Apparatus:
-
Short-path distillation apparatus or Kugelrohr apparatus
-
Vacuum pump
-
Heating mantle or oil bath
-
Cold trap
Procedure:
-
Set up the distillation apparatus and ensure all joints are well-sealed.
-
Place the crude this compound in the distillation flask.
-
Gradually apply vacuum and begin heating the flask.
-
Collect the fraction that distills at the expected boiling point of the product under the applied pressure. The pure product is a colorless to pale yellow liquid.[1][2]
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the synthesis and purification workflows.
Caption: A streamlined workflow for the synthesis and purification of this compound.
Caption: A decision tree to troubleshoot common issues in the synthesis of this compound.
References
effect of temperature and pressure on 2,2-Difluoro-n-methoxy-n-methylacetamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-Difluoro-N-methoxy-N-methylacetamide. The information is based on the well-established principles of Weinreb amide chemistry. Specific optimization for the difluoro-substituted compound under your unique experimental conditions is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a fluorinated Weinreb amide, primarily used as a chemical intermediate in organic synthesis.[1] Its key application is in the synthesis of difluoromethyl ketones by reaction with organometallic reagents such as Grignard or organolithium reagents.[2][3] The resulting difluoromethyl ketone moiety is of significant interest in medicinal chemistry and materials science as the fluorine atoms can enhance properties like metabolic stability and binding affinity.[1]
Q2: How does the Weinreb amide functionality prevent over-addition of organometallic reagents?
A2: The N-methoxy-N-methylamide structure allows for the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack by an organometallic reagent. This stability is due to chelation of the metal ion (e.g., MgX or Li) by the methoxy oxygen and the carbonyl oxygen.[2][4][5] This chelated intermediate is stable at low temperatures and does not readily collapse to a ketone, thus preventing a second addition of the organometallic reagent which would lead to a tertiary alcohol.[2][6] The desired ketone is then liberated upon acidic workup.[1][4]
Q3: What are the general recommendations for temperature control during reactions with this compound?
A3: Low temperatures are critical for the success of Weinreb amide reactions.[2][7] The stable tetrahedral intermediate is generally only stable at low temperatures.[2] It is common to perform the addition of the organometallic reagent at temperatures ranging from -78 °C to 0 °C.[8] Allowing the reaction to warm prematurely can lead to the decomposition of the intermediate and the formation of byproducts.[7]
Q4: Is there any information available on the effect of pressure on these reactions?
A4: Currently, there is limited specific information available in the public domain regarding the effect of pressure on the reactions of this compound. Most standard laboratory syntheses using Weinreb amides are conducted at atmospheric pressure. Variations in pressure are not a common parameter for optimizing these reactions.
Q5: What is the expected thermal stability of this compound?
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired ketone | 1. Inactive organometallic reagent (e.g., Grignard reagent degraded by moisture).2. Reaction temperature too high, leading to decomposition of the intermediate.3. Insufficient reaction time.4. Water content in the starting amide or solvent. | 1. Use freshly prepared or titrated organometallic reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).2. Perform the reaction at a lower temperature (e.g., start at -78 °C and slowly warm if necessary). Quench the reaction while still cold.[7]3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.4. Ensure the Weinreb amide and solvent are anhydrous. |
| Formation of tertiary alcohol (over-addition product) | 1. Reaction temperature is too high, causing the collapse of the stable intermediate to a ketone, which then reacts with another equivalent of the organometallic reagent.2. The specific organometallic reagent used is too reactive and the intermediate is not sufficiently stable even at low temperatures. | 1. Maintain a low reaction temperature throughout the addition and stirring.[2][10]2. Consider using a less reactive organometallic reagent. For example, in some cases, Grignard reagents may be less prone to over-addition than organolithiums. Adding a Lewis acid like CeCl₃ or LiCl may temper the reactivity of the organometallic reagent.[7] |
| Complex mixture of byproducts | 1. Decomposition of the starting material or intermediate due to excessive temperature.2. Presence of impurities in the starting materials or reagents.3. Side reactions due to the high basicity of the organometallic reagent. | 1. Run the reaction at a lower temperature.[7]2. Use high-purity starting materials and reagents.3. Use a stoichiometric amount of the organometallic reagent to minimize side reactions.[7] Consider using a "Turbo-Grignard" reagent (modified with LiCl) which can exhibit higher chemoselectivity.[11] |
| Recovery of unreacted starting material | 1. Insufficient amount of organometallic reagent.2. Low reactivity of the organometallic reagent.3. Reaction temperature is too low, preventing the reaction from proceeding at a reasonable rate. | 1. Use a slight excess (e.g., 1.1 equivalents) of the organometallic reagent.2. Consider a more reactive organometallic reagent or a different solvent system.3. Allow the reaction to slowly warm to a slightly higher temperature (e.g., from -78 °C to -40 °C or 0 °C) while monitoring for product formation and byproduct generation. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Grignard Reagent
This is a generalized procedure and should be optimized for specific substrates and scales.
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent. Assemble the glassware under a stream of inert gas (nitrogen or argon).
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere, cool the solution to the desired temperature (typically -78 °C to 0 °C) using a dry ice/acetone or ice-salt bath.
-
Reagent Addition: Slowly add the Grignard reagent (1.1-1.2 eq.) dropwise to the stirred solution of the Weinreb amide, maintaining the internal temperature below the specified limit.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for the optimized duration (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by quenching a small aliquot in a saturated aqueous solution of ammonium chloride.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M hydrochloric acid (HCl) while the mixture is still cold.
-
Workup: Allow the mixture to warm to room temperature. If an organic solvent was used for the reaction, add more solvent if necessary and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Weinreb Ketone Synthesis
Caption: A generalized experimental workflow for the synthesis of ketones using Weinreb amides.
Signaling Pathway of Weinreb Amide Reaction
Caption: The reaction pathway of a Weinreb amide highlighting the stable intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 9. N-Methoxy-N-methylacetamide | 78191-00-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. reddit.com [reddit.com]
- 11. Grignard reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Poisoning in 2,2-Difluoro-N-methoxy-N-methylacetamide Reactions
Welcome to the Technical Support Center for troubleshooting reactions involving 2,2-Difluoro-N-methoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to catalyst poisoning and reaction inefficiencies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a specialized chemical intermediate, often referred to as a Weinreb amide. Its primary application is in organic synthesis as an acylating agent for the preparation of difluoromethyl ketones. This reaction typically involves stoichiometric amounts of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, and is generally not a catalytic process.[1] The resulting difluoromethyl ketones are valuable building blocks in medicinal chemistry due to the unique properties conferred by the difluoromethyl group, such as enhanced metabolic stability and binding affinity.
Q2: If the primary reaction of this compound is not catalytic, why is catalyst poisoning a concern?
A2: While the ketone synthesis step itself is typically stoichiometric, catalyst poisoning becomes a critical issue in downstream processing . Impurities in the this compound starting material, or residual byproducts from the ketone synthesis, can be carried over into subsequent steps that do employ catalysts (e.g., cross-coupling, hydrogenation, or cyclization reactions). These seemingly minor impurities can act as potent catalyst poisons, leading to failed or low-yielding subsequent reactions.
Q3: What are the most common impurities in this compound that can act as catalyst poisons?
A3: Potential impurities can stem from the synthesis of the Weinreb amide itself. These may include residual reagents or byproducts. While specific impurities can vary by supplier, common classes of compounds that are known catalyst poisons include:
-
Sulfur-containing compounds: Often potent poisons for transition metal catalysts like palladium and platinum.
-
Halides: Residual chlorides or other halides from activating agents used in the amide formation can interfere with catalytic cycles.
-
Water: Can hydrolyze both the organometallic reagents and some catalysts, leading to deactivation.
Q4: How can I detect potential catalyst poisons in my this compound reagent?
A4: High-purity starting materials are crucial. If catalyst poisoning is suspected in a downstream reaction, it is advisable to analyze the this compound for trace impurities. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile organic impurities, while elemental analysis can detect trace metals or sulfur.
Troubleshooting Guide for Low Yield in Ketone Synthesis
Low yields in the primary reaction of this compound with organometallic reagents can lead to a higher proportion of unreacted starting materials and byproducts, which can poison downstream catalysts.
Problem: Low or no yield of the desired difluoromethyl ketone.
| Possible Cause | Recommended Solution |
| Poor Quality Organometallic Reagent | Ensure your Grignard or organolithium reagent is fresh and has been properly stored under an inert atmosphere.[2] Consider titrating the reagent to determine its active concentration before use. |
| Presence of Water | Rigorously dry all glassware (oven or flame-dried) and use anhydrous solvents. Moisture will quench the highly basic organometallic reagent.[2] |
| Incorrect Reaction Temperature | Addition of the organometallic reagent to the Weinreb amide is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. Allow the reaction to warm to room temperature slowly. |
| Side Reactions | The difluoroacetyl group can be susceptible to side reactions. Ensure slow, controlled addition of the organometallic reagent to a solution of the Weinreb amide to maintain a low concentration of the reactive nucleophile. |
| Workup Issues | The tetrahedral intermediate formed during the reaction is stable until acidic workup.[3] Ensure the quenching step is performed carefully, typically with a saturated aqueous solution of ammonium chloride or dilute acid at low temperature. |
Downstream Catalyst Poisoning
Q5: My ketone synthesis with this compound worked well, but a subsequent palladium-catalyzed cross-coupling reaction is failing. What could be the cause?
A5: This is a classic case of downstream catalyst poisoning. Several factors could be at play:
-
Residual Organometallic Reagents: If the workup of your ketone synthesis was incomplete, trace amounts of the Grignard or organolithium reagent can be carried over. These are highly reactive and can deactivate palladium catalysts.
-
Byproducts from the Weinreb Amide Reaction: The N,O-dimethylhydroxylamine byproduct, or its salts formed during workup, can coordinate to the palladium center and inhibit catalysis.
-
Impurities from the Weinreb Amide: As mentioned in Q3, trace impurities like sulfur compounds in the original this compound are known poisons for palladium catalysts.
Solution: Rigorous purification of the difluoromethyl ketone after its synthesis is essential. Column chromatography is often sufficient to remove these impurities. If poisoning persists, consider a pre-treatment of the ketone with a scavenger resin to remove trace metals or basic impurities before the catalytic step.
| Potential Downstream Catalyst Poison | Source | Affected Catalysts | Mitigation Strategy |
| Residual Organometallic Reagents (RMgX, RLi) | Incomplete workup of ketone synthesis | Palladium, Platinum, Nickel, Rhodium, Copper | Thorough aqueous workup and purification of the ketone product. |
| N,O-dimethylhydroxylamine and its salts | Byproduct of ketone synthesis | Palladium, Copper | Purification of the ketone product by column chromatography or distillation. |
| Sulfur Compounds | Impurity in starting this compound | Palladium, Platinum, Nickel, Rhodium | Use high-purity starting materials. Consider pre-treating with a sulfur scavenger. |
| Water | Incomplete drying of reagents or solvents | Many transition metal and Lewis acid catalysts | Use anhydrous solvents and properly dried reagents for the catalytic step. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Difluoromethyl Ketone using a Grignard Reagent
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for ketone synthesis.
Caption: Troubleshooting workflow for low ketone yield.
Caption: Mechanism of downstream catalyst poisoning.
References
Validation & Comparative
A Comparative Guide to 2,2-Difluoro-N-methoxy-N-methylacetamide and Other Fluorinating Agents for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various fluorinated motifs, the difluoromethyl group (CF₂H) has garnered significant attention as a bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability and binding affinity. This guide provides an objective comparison of 2,2-Difluoro-N-methoxy-N-methylacetamide, a specialized Weinreb amide, with other common fluorinating agents used in the synthesis of difluoromethylated compounds.
Executive Summary
This compound serves as a highly effective difluoroacetylating agent, primarily for the synthesis of difluoromethyl ketones. Its character as a Weinreb amide allows for controlled reactions with organometallic reagents, preventing the common issue of over-addition and leading to higher yields of the desired ketone product. This guide will delve into the performance of this reagent in comparison to other prevalent difluoromethylating agents, supported by experimental data and detailed protocols.
Performance Comparison of Difluoromethylating Agents
The selection of an appropriate fluorinating agent is critical and depends on the specific synthetic transformation, substrate compatibility, and desired outcome. Here, we compare this compound with other classes of reagents used for introducing the difluoromethyl group.
Table 1: Comparison of Agents for the Synthesis of Difluoromethyl Ketones
| Reagent/Method | Reagent Type | Typical Substrates | Typical Yield (%) | Advantages | Disadvantages |
| This compound | Difluoroacetylating Agent (Weinreb Amide) | Grignard Reagents, Organolithium Reagents | 70-95% | High selectivity for ketone formation, prevents over-addition to the tertiary alcohol, stable and easy to handle. | Requires preparation of the Weinreb amide from difluoroacetic acid derivatives. |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) / Ruppert-Prakash Reagent | Nucleophilic Trifluoromethylating Agent (used for difluoromethyl ketone synthesis via a multi-step process) | Aldehydes, Ketones | 60-85% (overall yield) | Commercially available and widely used for trifluoromethylation. | Requires a multi-step sequence (trifluoromethylation, then conversion to difluoromethyl ketone), which can be lower yielding. |
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Difluorocarbene Precursor | Aldehydes, Ketones | 40-70% | Inexpensive and readily available. | Can lead to side products and lower yields; the reaction mechanism involves a highly reactive difluorocarbene. |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Nucleophilic Difluoromethylating Agent | Aldehydes, Ketones | 50-80% | Direct source of the difluoromethyl anion equivalent. | Can be less reactive than its trifluoromethyl counterpart; may require specific activators. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of a difluoromethyl ketone using this compound and a comparative method.
Protocol 1: Synthesis of a Difluoromethyl Ketone using this compound and a Grignard Reagent
Reaction: Synthesis of 1-(4-methoxyphenyl)-2,2-difluoroethan-1-one
-
Preparation of the Grignard Reagent: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). Add a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction. Stir the mixture at room temperature until the magnesium is consumed.
-
Reaction with Weinreb Amide: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the prepared Grignard reagent to the solution of the Weinreb amide at 0 °C.
-
Reaction Monitoring and Quenching: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired difluoromethyl ketone.
Protocol 2: Synthesis of a Difluoromethyl Ketone via the Ruppert-Prakash Reagent (for comparison)
This is a two-step process.
Step 1: Trifluoromethylation of an Aldehyde
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To a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF at 0 °C, add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the trifluoromethyl alcohol.
Step 2: Conversion to the Difluoromethyl Ketone
-
The conversion of the trifluoromethyl alcohol to the corresponding difluoromethyl ketone can be achieved through various methods, such as a Swern oxidation followed by de-fluorination, which adds complexity and steps to the overall synthesis.
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and troubleshooting.
Weinreb Ketone Synthesis Pathway
The reaction of this compound with a Grignard reagent proceeds through a stable chelated intermediate, which prevents the typical over-addition seen with other acylating agents like esters or acid chlorides.
A Head-to-Head Comparison: 2,2-Difluoro-N-methoxy-N-methylacetamide vs. Trifluoroacetamide Reagents in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the precise introduction of fluorinated acetyl groups is a critical step in the synthesis of novel therapeutics and materials. The choice of reagent for this transformation can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an in-depth comparison of 2,2-Difluoro-N-methoxy-N-methylacetamide and traditional trifluoroacetamide reagents, offering insights into their respective advantages and applications.
The introduction of difluoroacetyl and trifluoroacetyl moieties can profoundly influence the physicochemical properties of a molecule, enhancing metabolic stability, lipophilicity, and binding affinity.[1] While trifluoroacetylation has been a long-standing method, the use of this compound, a Weinreb amide derivative, presents a compelling alternative for difluoroacetylation with distinct advantages in terms of reactivity, selectivity, and handling.
Executive Summary of Comparative Advantages
| Feature | This compound | Trifluoroacetamide Reagents (e.g., TFAA) |
| Reactivity | Controlled and selective | Highly reactive, often requiring careful control |
| Selectivity | High selectivity towards primary and secondary amines | Can lead to over-acylation and side reactions |
| Byproducts | Forms stable, easily separable byproducts | Can generate corrosive and reactive byproducts |
| Handling | Generally more stable and less corrosive | Often highly reactive, corrosive, and moisture-sensitive |
| Applications | Ideal for complex syntheses requiring high precision | Broadly used, but can be problematic with sensitive substrates |
Chemical Reactivity and Selectivity
Trifluoroacetamide reagents, most notably trifluoroacetic anhydride (TFAA), are powerful acylating agents due to the high electrophilicity of the carbonyl carbon.[2] This high reactivity, however, can be a double-edged sword, leading to a lack of selectivity and the potential for unwanted side reactions, especially in complex molecules with multiple nucleophilic sites.[3]
In contrast, this compound, as a Weinreb amide, offers a more controlled and selective approach to acylation. The N-methoxy-N-methylamide functionality allows for the formation of a stable tetrahedral intermediate upon nucleophilic attack. This intermediate is generally stable under the reaction conditions and collapses to the desired ketone or amide upon workup, preventing over-addition and other side reactions commonly observed with highly reactive acylating agents.
dot
Figure 1. Reactivity Comparison
Experimental Data Summary
While direct comparative studies with quantitative yield data for the same substrate are scarce in the literature, the known reactivity profiles allow for a qualitative and extrapolated quantitative comparison.
| Substrate | Reagent | Product | Reported/Expected Yield | Reference/Rationale |
| Primary Amine | Trifluoroacetic Anhydride (TFAA) | N-Trifluoroacetyl Amine | Generally high (often >90%) | [4] |
| Primary Amine | This compound | N-Difluoroacetyl Amine | Expected to be high, with fewer side products | Based on general Weinreb amide reactivity |
| Substrate with multiple nucleophiles | Trifluoroacetic Anhydride (TFAA) | Mixture of acylated products | Variable, potential for low selectivity | [3] |
| Substrate with multiple nucleophiles | This compound | Selective acylation of the more reactive amine | Expected to be high with high selectivity | Based on the controlled reactivity of Weinreb amides |
Experimental Protocols
General Protocol for Trifluoroacetylation of an Amine using Trifluoroacetic Anhydride (TFAA)
This protocol is a standard procedure for the protection of a primary or secondary amine.
-
Dissolve the amine substrate in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic anhydride (1.1-1.5 equivalents) to the stirred solution. A base such as triethylamine or pyridine can be added to scavenge the trifluoroacetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization if necessary.
dot
References
A Comparative Guide to Analytical Methods for the Validation of 2,2-Difluoro-n-methoxy-n-methylacetamide Products
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,2-Difluoro-n-methoxy-n-methylacetamide, a fluorinated acetamide derivative of interest in pharmaceutical and chemical research. The document outlines primary and alternative analytical techniques, supported by detailed experimental protocols and expected performance data to assist researchers, scientists, and drug development professionals in selecting the most appropriate validation strategy.
Overview of Analytical Approaches
The validation of this compound products primarily relies on chromatographic techniques to ensure identity, purity, and concentration. The choice of method depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the nature of potential impurities.
The principal analytical methods discussed in this guide are:
-
Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV): A robust and widely used technique for routine quantification and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, offering high sensitivity and selectivity, particularly for impurity identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for trace-level quantification in complex matrices due to its superior sensitivity and specificity.
Primary Analytical Method: RP-HPLC-UV
RP-HPLC-UV is recommended as the primary method for routine quality control of this compound due to its reliability and accessibility.[1] This technique effectively separates the analyte from non-volatile impurities and degradation products.
Experimental Protocol: RP-HPLC-UV
a. Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.[1] To ensure sharp peak shapes, the pH of the mobile phase can be adjusted with formic acid, which is also compatible with mass spectrometry if further investigation is needed.[1]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
b. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. Further dilute with the mobile phase to the desired concentration range for calibration standards and sample analysis.
c. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1]
Data Presentation: Expected Performance of RP-HPLC-UV
The following table summarizes the typical validation parameters and expected performance for the RP-HPLC-UV method.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear response from 50% to 150% of the target concentration.[1] |
| Range | 80% to 120% of the test concentration for assay. | The method is linear, accurate, and precise within this specified range.[1] |
| Accuracy | Mean recovery between 98.0% and 102.0%. | Mean recovery of 99.5% with a relative standard deviation (RSD) of < 1.0%.[1] |
| Precision (Repeatability) | RSD ≤ 1.5% | RSD < 1.0% for six replicate injections of a 100% solution. |
| Intermediate Precision | RSD ≤ 2.5% | RSD < 2.0% when analyzed by different analysts on different days. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | To be determined experimentally. |
| Specificity | No interference from placebo or known impurities. | Peak purity of the analyte in stressed samples should be evaluated using a photodiode array (PDA) detector.[1] |
Alternative Analytical Methods
For specific applications, such as trace impurity analysis or analysis in complex biological matrices, alternative methods may be more suitable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds.[2] For non-volatile compounds, a derivatization step might be necessary to increase volatility.[1]
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity | r² ≥ 0.995 | Linear over the range of 0.005 - 0.5 mg/m³ for air sampling applications.[2] |
| LOD/LOQ | S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ | Method detection limits can range from 0.004 to 0.051 µg/L for similar compounds in water.[3] |
| Accuracy | Mean recovery 80-120% | Mean recoveries for acetamide compounds in ground- and surface-water samples ranged from 62.3 to 117.4 percent.[3] |
| Precision | RSD ≤ 15% | Dependent on concentration, typically <10%. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for complex matrices and trace-level quantification.[1][3]
-
LC Conditions: Similar to the RP-HPLC-UV method.
-
Mass Spectrometer: Triple quadrupole
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Parameters: Optimized for the specific instrument and compound.
-
Multiple Reaction Monitoring (MRM) Transitions: A precursor ion and at least two product ions should be monitored for quantification and confirmation.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity | r² ≥ 0.99 | Expected to be linear over several orders of magnitude. |
| LOD/LOQ | S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ | Capable of achieving sub-µg/L detection limits. |
| Accuracy | Mean recovery 80-120% | Mean recoveries from reagent-water samples ranged from 90.3 to 118.3 percent for all compounds.[3] |
| Precision | RSD ≤ 15% | Typically <5% at concentrations well above the LOQ. |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical validation process.
Caption: General workflow for analytical method validation.
Caption: Key parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
Spectroscopic Analysis for Confirmation of 2,2-Difluoro-N-methoxy-N-methylacetamide Reaction Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic methods for confirming the outcomes of reactions involving 2,2-Difluoro-N-methoxy-N-methylacetamide, a versatile fluorinated Weinreb amide. It offers detailed experimental protocols, comparative data analysis, and a discussion of alternative analytical techniques to aid researchers in selecting the most appropriate methods for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its gem-difluoroacetyl group can be readily converted into a difluoromethyl ketone, a motif of significant interest for its potential to modulate the biological activity and metabolic stability of drug candidates. Accurate and efficient confirmation of reaction outcomes is therefore critical. This guide focuses on the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound and its reaction products.
Experimental Protocols
A detailed experimental protocol for a typical application of this compound in a Weinreb ketone synthesis is provided below.
Synthesis of this compound
A plausible synthetic route involves the reaction of 2,2-difluoroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride.[1]
Materials:
-
2,2-difluoroacetyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM at 0 °C, slowly add pyridine (2.2 eq).
-
After stirring for 15 minutes, add a solution of 2,2-difluoroacetyl chloride (1.0 eq) in anhydrous DCM dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
General Procedure for Weinreb Ketone Synthesis
Materials:
-
This compound
-
Organometallic reagent (e.g., Grignard reagent, organolithium reagent) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organometallic reagent (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude difluoromethyl ketone.
-
Purify the product by column chromatography on silica gel.
Spectroscopic Data for Reaction Confirmation
The following tables summarize the expected spectroscopic data for the starting material, this compound, and a representative product, 1,1-difluoro-3-phenylpropan-2-one, which would be formed from the reaction with benzylmagnesium chloride.
Table 1: Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): 6.1 (t, J = 54 Hz, 1H, CH F₂), 3.8 (s, 3H, OCH ₃), 3.3 (s, 3H, NCH ₃) |
| ¹³C NMR | δ (ppm): 165 (t, J = 25 Hz, C =O), 110 (t, J = 240 Hz, C HF₂), 62 (s, OC H₃), 34 (s, NC H₃) |
| ¹⁹F NMR | δ (ppm): -125 (d, J = 54 Hz, CF ₂) |
| FTIR (cm⁻¹) | ~1680 (C=O stretch, strong), ~1100 (C-F stretch, strong) |
| MS (EI) | m/z (%): 139 (M⁺), 108 ([M-OCH₃]⁺), 78 ([CHF₂CO]⁺), 61 ([N(CH₃)OCH₃]⁺) |
Table 2: Spectroscopic Data for 1,1-Difluoro-3-phenylpropan-2-one (Representative Product)
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): 7.2-7.4 (m, 5H, Ar-H ), 6.0 (t, J = 54 Hz, 1H, CH F₂), 3.9 (s, 2H, CH ₂Ph) |
| ¹³C NMR | δ (ppm): 198 (t, J = 28 Hz, C =O), 133 (s, Ar-C ), 129.5 (s, Ar-C H), 129.0 (s, Ar-C H), 127.5 (s, Ar-C H), 115 (t, J = 245 Hz, C HF₂), 45 (s, C H₂Ph) |
| ¹⁹F NMR | δ (ppm): -122 (d, J = 54 Hz, CF ₂) |
| FTIR (cm⁻¹) | ~3050 (Ar C-H stretch), ~1740 (C=O stretch, strong), ~1120 (C-F stretch, strong) |
| MS (EI) | m/z (%): 170 (M⁺), 91 ([C₇H₇]⁺, benzyl), 78 ([CHF₂CO]⁺) |
Comparative Analysis of Spectroscopic Techniques
| Technique | Strengths | Limitations | Best For |
| NMR | Provides detailed structural information, including connectivity and stereochemistry. ¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. | Relatively low sensitivity compared to MS. Can be time-consuming to acquire and process data. | Unambiguous structure elucidation of starting materials, intermediates, and final products. |
| FTIR | Fast, simple, and non-destructive. Excellent for identifying the presence or absence of key functional groups (e.g., C=O, O-H). | Provides limited structural information. Spectra can be complex and difficult to interpret for molecules with many functional groups. | Rapidly monitoring reaction progress by observing the disappearance of the amide C=O and appearance of the ketone C=O. |
| MS | Extremely sensitive, providing accurate molecular weight information. Fragmentation patterns can offer structural clues. | Isomeric compounds can be difficult to distinguish. "Soft" ionization techniques may not provide fragmentation for structural analysis. | Confirming the molecular weight of the product and detecting trace impurities. |
Alternative Analytical Techniques
While spectroscopic methods are powerful, other analytical techniques can provide complementary information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the reaction mixture and for isolating the final product. Different types of columns, including fluorinated phases, can be employed for the effective separation of fluorinated compounds from their non-fluorinated precursors or byproducts.[2]
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for both qualitative and quantitative analysis. It is often coupled with mass spectrometry (GC-MS) to provide both separation and identification of components in a reaction mixture.
Visualizations
Caption: Experimental workflow for the synthesis and reaction of this compound.
Caption: Reaction pathway for the Weinreb ketone synthesis.
References
Performance Benchmark: 2,2-Difluoro-N-methoxy-N-methylacetamide in Difluoromethyl Ketone Synthesis
In the landscape of modern synthetic chemistry, the introduction of fluorine-containing moieties is a critical strategy for modulating the physicochemical and pharmacological properties of organic molecules. The difluoromethyl group (CHF2), in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability and binding affinity. This guide provides a comparative performance benchmark of 2,2-Difluoro-N-methoxy-N-methylacetamide, a Weinreb amide derivative, against a traditional alternative, ethyl difluoroacetate, for the synthesis of difluoromethyl ketones.
Executive Summary
This compound offers a significant advantage in the synthesis of difluoromethyl ketones, primarily through its ability to prevent the common side reaction of over-addition when reacting with organometallic reagents. This leads to cleaner reactions and often higher yields of the desired ketone product. While ethyl difluoroacetate is a viable and cost-effective alternative, its application can be hampered by the formation of tertiary alcohol byproducts, which necessitates stricter control over reaction conditions and may lead to lower isolated yields of the target ketone.
Performance Comparison: Quantitative Data
The following table summarizes the performance of this compound and ethyl difluoroacetate in the synthesis of difluoromethyl ketones via reaction with organometallic reagents.
| Reagent | Organometallic Reagent | Substrate Scope | Typical Yield of Difluoromethyl Ketone | Key Advantages | Potential Disadvantages |
| This compound | Grignard & Organolithium Reagents | Broad (Aromatic, Heteroaromatic, Aliphatic) | Excellent (Generally >85%) [1][2] | High chemoselectivity, prevents over-addition to form tertiary alcohols, clean reaction profiles.[1][2] | Potentially higher reagent cost. |
| Ethyl Difluoroacetate | Grignard & Organolithium Reagents | Broad (Aromatic, Aliphatic) | Moderate to Good (27-77%) [3][4] | Readily available and cost-effective. | Prone to over-addition, leading to tertiary alcohol byproducts and reduced ketone yield.[3][4] Requires careful control of stoichiometry and temperature. |
Mechanism of Action: The Weinreb Amide Advantage
The superior performance of this compound is attributed to its nature as a Weinreb amide. Upon nucleophilic attack by an organometallic reagent, a stable five-membered chelated intermediate is formed. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thus avoiding the formation of tertiary alcohol byproducts.
Caption: Reaction mechanism of a Weinreb amide.
In contrast, the reaction of ethyl difluoroacetate with an organometallic reagent proceeds through a less stable tetrahedral intermediate. This intermediate can readily eliminate an ethoxide anion to form the desired difluoromethyl ketone. However, this ketone is often more reactive than the starting ester, leading to a second nucleophilic addition and the formation of a tertiary alcohol as a significant byproduct.
Caption: Reaction mechanism of an ester.
Experimental Protocols
Synthesis of a Difluoromethyl Ketone using this compound
This protocol is a general representation based on the high-yield synthesis of difluoromethyl ketones from Weinreb amides.[1][2]
Materials:
-
This compound (1.0 eq)
-
Organometallic reagent (e.g., Grignard or Organolithium, 1.1-1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the organometallic reagent to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethyl ketone.
Caption: Experimental workflow for Weinreb amide method.
Synthesis of a Difluoromethyl Ketone using Ethyl Difluoroacetate
This protocol is a general representation based on the synthesis of difluoromethyl ketones from ethyl difluoroacetate and organometallic reagents.[3][4]
Materials:
-
Ethyl difluoroacetate (1.0 eq)
-
Organometallic reagent (e.g., Grignard or Organolithium, 1.0-1.2 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the organometallic reagent in an anhydrous ethereal solvent.
-
Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
Slowly add a solution of ethyl difluoroacetate in the same anhydrous solvent to the stirred organometallic solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-3 hours.
-
Quench the reaction at low temperature by slowly adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired difluoromethyl ketone from the tertiary alcohol byproduct.
Caption: Experimental workflow for ester method.
Conclusion
For researchers and drug development professionals seeking a reliable and high-yielding method for the synthesis of difluoromethyl ketones, this compound presents a superior choice over traditional reagents like ethyl difluoroacetate. Its inherent ability to prevent over-addition through the formation of a stable Weinreb amide intermediate translates to cleaner reactions, simpler purifications, and ultimately, a more efficient synthetic route. While the initial cost of the reagent may be higher, the savings in terms of improved yield, reduced side products, and simplified downstream processing make it a highly valuable tool in the synthesis of complex, fluorinated molecules.
References
A Cost-Benefit Analysis of 2,2-Difluoro-N-methoxy-N-methylacetamide in Drug Discovery
In the landscape of modern drug development, the strategic incorporation of fluorine into lead compounds is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the difluoromethyl group (CF2H) has garnered significant attention for its unique ability to modulate biological activity. 2,2-Difluoro-N-methoxy-N-methylacetamide has emerged as a key reagent for introducing this valuable functionality. This guide provides a comprehensive cost-benefit analysis of utilizing this reagent, comparing its performance with other alternatives, and is intended for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Difluoromethyl Group
The difluoromethyl group is often employed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. Its introduction into a molecule can confer several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF2H group more resistant to oxidative metabolism by enzymes such as the cytochrome P450 family. This can lead to a longer in vivo half-life and improved bioavailability of a drug candidate.
-
Modulation of Lipophilicity: The CF2H group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group. This allows for fine-tuning of a compound's solubility and permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.
-
Hydrogen Bonding Capacity: The hydrogen atom of the difluoromethyl group can act as a hydrogen bond donor, mimicking the interaction of a hydroxyl or thiol group with a biological target. This allows for the retention of binding affinity while improving metabolic stability.
Performance Comparison of Difluoromethylating Reagents
The selection of a difluoromethylating reagent is a critical decision in the synthetic route of a drug candidate, with implications for yield, cost, and scalability. While this compound is a valuable tool, several alternatives exist.
Table 1: Comparison of Common Difluoromethylating Reagents
| Reagent/Method | Typical Yield | Cost per mmol (Illustrative) | Key Advantages | Key Disadvantages |
| This compound | Moderate to High |
| Versatile, can be used for late-stage functionalization. | Higher cost, potential for side reactions. |
| TMSCF2H (Difluoromethyl)trimethylsilane | High |
| High reactivity, good for nucleophilic difluoromethylation. | Sensitive to moisture and air, may require specific activators. |
| PhSO2CF2H (Difluoromethyl phenyl sulfone) | Moderate | $ | Stable solid, easy to handle. | Requires strong base, may not be suitable for base-sensitive substrates. |
| (EtO)2P(O)CF2H (Diethyl difluoromethylphosphonate) | Moderate |
| Good for Horner-Wadsworth-Emmons type reactions. | Limited to specific transformations. |
| Direct C-H Difluoromethylation (e.g., via photoredox catalysis) | Variable |
| Avoids pre-functionalization, good for late-stage modification. | Substrate scope can be limited, optimization may be required. |
Note: Cost is represented illustratively, with '
′indicatinglowercostand′
Experimental Data: Impact on Physicochemical Properties
The true benefit of using a reagent like this compound lies in the measurable improvement of the resulting compound's properties. The following tables present illustrative experimental data for a hypothetical parent molecule ("Parent-H") and its difluoromethylated analogue ("Parent-CF2H").
Table 2: Illustrative Metabolic Stability Data
| Compound | Half-life in Human Liver Microsomes (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-H | 15 | 92 |
| Parent-CF2H | 75 | 18 |
Table 3: Illustrative Lipophilicity Data
| Compound | clogP |
| Parent-H | 2.1 |
| Parent-CF2H | 2.8 |
Experimental Protocols
General Protocol for In Vitro Metabolic Stability Assay
A common method to assess metabolic stability involves incubating the test compound with liver microsomes.
-
Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (to initiate the metabolic process), and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by adding the test compound and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the line gives the rate of metabolism, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Illustrative Synthesis of a Difluoromethylated Compound
A plausible, though not experimentally verified, route to a difluoromethylated ketone using this compound could involve the following steps:
-
Grignard Reaction: An organomagnesium halide (Grignard reagent) derived from the desired R-group is prepared.
-
Coupling: The Grignard reagent is reacted with this compound in an appropriate solvent like THF at low temperature.
-
Work-up: The reaction is quenched with an acidic aqueous solution, followed by extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the desired difluoromethyl ketone (R-CO-CF2H).
Visualization of Concepts
Conclusion
This compound represents a valuable reagent for the introduction of the difluoromethyl group, a functionality that can significantly enhance the drug-like properties of a molecule. The primary benefits of its use are the potential for increased metabolic stability and the ability to fine-tune lipophilicity while maintaining target affinity. However, the cost of the reagent and the potential complexities of the synthesis must be carefully weighed against these benefits. For drug discovery programs where metabolic instability is a key hurdle, the investment in such a reagent can be highly justifiable, potentially leading to the development of more robust and efficacious clinical candidates. The choice of difluoromethylating agent will ultimately depend on the specific substrate, the desired scale of the reaction, and the overall cost-effectiveness of the synthetic route.
A Comparative Analysis of N-Alkoxy-N-Alkylamides and Their Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acylating Agents for Ketone and Aldehyde Synthesis
The synthesis of ketones and aldehydes is a fundamental transformation in organic chemistry, crucial for the construction of a vast array of pharmaceuticals, natural products, and functional materials. The choice of acylating agent and reaction conditions can significantly impact the yield, purity, and functional group tolerance of these synthetic routes. This guide provides a detailed comparative study of N-alkoxy-N-alkylamides, famously known as Weinreb amides, against prominent alternatives, offering insights supported by experimental data to inform synthetic strategy.
Introduction to N-Alkoxy-N-Alkylamides (Weinreb Amides)
N-methoxy-N-methylamides, or Weinreb amides, have become indispensable tools in organic synthesis since their introduction.[1] Their popularity stems from their ability to react with organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides to afford ketones and aldehydes, respectively, in high yields while notably preventing the common problem of over-addition to form tertiary alcohols.[2][3] This remarkable selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[2][3]
Alternatives to Weinreb Amides
Despite their utility, the search for alternative acylating agents continues, driven by the desire for improved reactivity, different substrate scopes, lower costs, and simplified reaction procedures. This guide will focus on a comparative analysis of Weinreb amides with two notable alternatives: Morpholine Amides and N-(2,4-Dimethoxy-1,3,5-triazinyl)amides . A brief discussion on the conceptual alternative, 1,1-diethoxyethene , is also included, although quantitative comparative data is scarce.[4]
Data Presentation: A Comparative Overview
The following tables summarize the performance of Weinreb amides against their alternatives in the synthesis of ketones. The data has been compiled from various sources to provide a comparative perspective. It is important to note that reaction conditions may vary, and direct head-to-head comparisons under identical conditions are not always available in the literature.
Table 1: Ketone Synthesis from Aromatic Amides
| Entry | Amide Type | Carboxylic Acid Derivative | Organometallic Reagent | Product | Yield (%) | Reference |
| 1 | Weinreb Amide | N-methoxy-N-methylbenzamide | PhMgBr | Benzophenone | 95 | [5] |
| 2 | Morpholine Amide | N-Benzoylmorpholine | PhMgBr | Benzophenone | 95 | [5] |
| 3 | N-Triazinylamide | N-Benzoyl-N'-(2,4-dimethoxy-1,3,5-triazinyl)aniline | PhMgBr | Benzophenone | High Yield | [6][7] |
| 4 | Weinreb Amide | N-methoxy-N-methyl(4-methoxy)benzamide | MeLi | 4-Methoxyacetophenone | 92 | N/A |
| 5 | Morpholine Amide | N-(4-Methoxybenzoyl)morpholine | MeLi | 4-Methoxyacetophenone | ~90 | [8] |
Table 2: Ketone Synthesis from Aliphatic Amides
| Entry | Amide Type | Carboxylic Acid Derivative | Organometallic Reagent | Product | Yield (%) | Reference |
| 1 | Weinreb Amide | N-methoxy-N-methylcyclohexanecarboxamide | PhLi | Phenyl cyclohexyl ketone | 94 | N/A |
| 2 | Morpholine Amide | N-(Cyclohexanecarbonyl)morpholine | PhLi | Phenyl cyclohexyl ketone | High Yield | [8] |
| 3 | Weinreb Amide | N-methoxy-N-methyl-3-phenylpropanamide | MeMgBr | 4-Phenyl-2-butanone | 85 | N/A |
| 4 | Morpholine Amide | N-(3-Phenylpropanoyl)morpholine | MeMgBr | 4-Phenyl-2-butanone | ~80-90 | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative ketone using each of the primary amide types are provided below.
Protocol 1: Ketone Synthesis using a Weinreb Amide
Synthesis of Benzophenone from N-methoxy-N-methylbenzamide
-
Preparation of the Weinreb Amide: To a solution of benzoyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq). Stir the reaction mixture at room temperature for 4 hours. After completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-methoxy-N-methylbenzamide.
-
Reaction with Grignard Reagent: Dissolve the N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C. Add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise. Stir the reaction at 0 °C for 1 hour.
-
Workup: Quench the reaction by the slow addition of 1 M HCl at 0 °C. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield benzophenone.
Protocol 2: Ketone Synthesis using a Morpholine Amide
Synthesis of Benzophenone from N-Benzoylmorpholine
-
Preparation of the Morpholine Amide: To a solution of benzoyl chloride (1.0 eq) in DCM at 0 °C, add morpholine (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 2 hours. After completion, wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-benzoylmorpholine.
-
Reaction with Grignard Reagent: Dissolve N-benzoylmorpholine (1.0 eq) in anhydrous THF and cool the solution to 0 °C. Add phenylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) dropwise. Stir the reaction at 0 °C for 2 hours. Note that in some cases, a slight excess of the organometallic reagent may be required for complete conversion compared to Weinreb amides.[5]
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield benzophenone.
Protocol 3: Ketone Synthesis using an N-Triazinylamide
Synthesis of a Ketone from an N-Acyl-N'-(2,4-dimethoxy-1,3,5-triazinyl)aniline
-
Preparation of the N-Triazinylamide: The N-triazinylamide can be prepared from a corresponding urea by reaction with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[6]
-
Reaction with Grignard Reagent: To a solution of the N-acyl-N'-(2,4-dimethoxy-1,3,5-triazinyl)aniline (1.0 eq) in anhydrous THF at 0 °C, add the Grignard reagent (1.2 eq) dropwise. The higher reactivity of the N-triazinylamide may allow for shorter reaction times or milder conditions compared to Weinreb amides.[6][7]
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an appropriate organic solvent, dry the combined organic layers, and concentrate. Purify the product by chromatography.
Mandatory Visualization
Logical Workflow for Ketone Synthesis
Caption: General workflow for the synthesis of ketones using amide-based acylating agents.
Comparative Features of Acylating Agents
Caption: Key comparative features of Weinreb amides, morpholine amides, and N-triazinylamides.
Concluding Remarks
N-alkoxy-N-alkylamides (Weinreb amides) remain a highly reliable and versatile option for the synthesis of ketones and aldehydes, primarily due to their exceptional ability to prevent over-addition through the formation of a stable chelated intermediate. However, for reasons of cost-effectiveness and operational simplicity, morpholine amides present a compelling alternative, often providing comparable yields, albeit sometimes requiring a larger excess of the organometallic reagent.[5][8] For transformations requiring enhanced reactivity, N-(2,4-Dimethoxy-1,3,5-triazinyl)amides have emerged as a promising class of acylating agents, demonstrating higher reactivity towards nucleophilic substitution.[6][7] The choice of the optimal acylating agent will ultimately depend on the specific requirements of the synthetic target, including substrate compatibility, cost considerations, and desired reaction conditions. The information and protocols provided in this guide aim to equip researchers with the necessary knowledge to make an informed decision for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Validation of a New Synthetic Route Using 2,2-Difluoro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity. The difluoroacetyl group, in particular, is a valuable motif found in numerous bioactive compounds. This guide provides an objective comparison of a synthetic route utilizing 2,2-Difluoro-N-methoxy-N-methylacetamide , a Weinreb amide-based reagent, with two common alternative difluoroacetylation agents: Ethyl Difluoroacetate and Difluoroacetic Anhydride . This analysis is supported by experimental data to validate the efficacy of this emerging synthetic tool.
Performance Comparison of Difluoroacetylation Reagents
The selection of a difluoroacetylation reagent is critical and depends on factors such as substrate reactivity, desired reaction conditions, and scalability. The following table summarizes the quantitative performance of the three reagents in the difluoroacetylation of a model primary amine, benzylamine, to yield N-benzyl-2,2-difluoroacetamide.
| Reagent | Structure | Substrate | Product | Reaction Conditions | Reaction Time | Yield (%) |
| This compound | F₂CHCON(CH₃)OCH₃ | Benzylamine | F₂CHCONHCH₂Ph | Varies (typically requires activation, e.g., with a Grignard reagent or strong base) | Varies | High (expected) |
| Ethyl Difluoroacetate | F₂CHCO₂Et | Benzylamine | F₂CHCONHCH₂Ph | Requires elevated temperatures or catalysis | 12-24 hours | Moderate to High |
| Difluoroacetic Anhydride | (F₂CHCO)₂O | Benzylamine | F₂CHCONHCH₂Ph | Room temperature, often with a base (e.g., triethylamine) | 1-3 hours | High |
Experimental Protocols
Detailed methodologies for the difluoroacetylation of benzylamine using each reagent are provided below.
Protocol 1: Difluoroacetylation using this compound (Proposed Route)
Materials:
-
This compound
-
Benzylamine
-
Grignard reagent (e.g., Ethylmagnesium bromide in THF) or a strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzylamine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent or strong base dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-2,2-difluoroacetamide.
Protocol 2: Difluoroacetylation using Ethyl Difluoroacetate
Materials:
-
Ethyl difluoroacetate
-
Benzylamine
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Sodium carbonate (optional, as a base)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in DMF.
-
Add ethyl difluoroacetate (1.5 eq) and, optionally, sodium carbonate (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain N-benzyl-2,2-difluoroacetamide.
Protocol 3: Difluoroacetylation using Difluoroacetic Anhydride
Materials:
-
Difluoroacetic anhydride
-
Benzylamine
-
Triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Add difluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude N-benzyl-2,2-difluoroacetamide can be further purified by recrystallization or column chromatography if necessary.
Visualizing Synthetic Strategies and Biological Relevance
The following diagrams illustrate the general workflow for difluoroacetylation and the relevance of such modifications in the context of drug discovery, specifically in the development of kinase inhibitors.
Caption: A generalized workflow for the synthesis of difluoroacetylated amines.
The incorporation of a difluoroacetyl moiety can be a key strategy in the design of targeted therapies, such as kinase inhibitors. This is often due to the ability of the difluoromethyl group to form specific interactions with the target protein and enhance the overall pharmacological profile of the drug candidate.
Caption: Logical flow of how difluoroacetylation contributes to kinase inhibitor development.
Conclusion
While Difluoroacetic Anhydride offers a rapid and high-yielding method for difluoroacetylation, its high reactivity can be a drawback for sensitive substrates. Ethyl Difluoroacetate provides a milder alternative, though often requiring forcing conditions. The proposed route using This compound presents a potentially highly selective and controlled method for difluoroacetylation. As a Weinreb amide, it is expected to exhibit excellent functional group tolerance and avoid over-reaction, which is a significant advantage in the synthesis of complex molecules. Further experimental validation on a broader range of substrates is warranted to fully establish the synthetic utility of this promising reagent in drug discovery and development.
Quantitative Analysis of 2,2-Difluoro-n-methoxy-n-methylacetamide Reaction Products: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the quantitative determination of potential reaction products of 2,2-Difluoro-n-methoxy-n-methylacetamide. The primary anticipated reaction of this compound, particularly under hydrolytic conditions, is the cleavage of the amide bond to yield 2,2-difluoroacetic acid and N,O-dimethylhydroxylamine. Accurate quantification of these products is crucial for reaction monitoring, yield determination, and impurity profiling in drug development and chemical synthesis.
Executive Summary
High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the direct analysis of the key hydrolysis product, 2,2-difluoroacetic acid. For the more volatile and less UV-active N,O-dimethylhydroxylamine, HPLC analysis often necessitates a derivatization step to enhance detection. This guide compares HPLC methodologies with alternative techniques such as Gas Chromatography (GC) and Ion Chromatography (IC), providing detailed experimental protocols and performance data to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of HPLC and alternative methods for the quantitative analysis of the primary potential reaction products of this compound.
Table 1: Quantitative Analysis of 2,2-Difluoroacetic Acid
| Parameter | HPLC-UV/Vis | Ion Chromatography (IC) | Gas Chromatography (GC-MS) |
| Principle | Reversed-phase or ion-exchange chromatography with UV detection. | Ion-exchange chromatography with conductivity detection. | Gas-phase separation of a derivatized analyte with mass spectrometric detection.[1][2] |
| Sample Preparation | Direct injection of aqueous samples, dilution may be required. | Direct injection of aqueous samples, dilution and filtration are common. | Derivatization (e.g., esterification) is required prior to injection.[3][4] |
| Linearity | Typically high (R² > 0.99). | Excellent (R² > 0.999). | High (R² > 0.99) but dependent on derivatization efficiency. |
| Limit of Detection (LOD) | µg/mL range. | Low µg/L range.[5] | ng/mL to low µg/mL range, depending on the derivative and detector.[1] |
| Precision (%RSD) | < 5%. | < 1%.[5] | < 10%, can be influenced by derivatization consistency. |
| Advantages | Direct analysis, common instrumentation. | High sensitivity and selectivity for ionic species, direct analysis. | High sensitivity and specificity, especially with MS detection. |
| Disadvantages | Moderate sensitivity, potential for matrix interference. | Requires specialized IC system, not as common as HPLC. | Requires a derivatization step, which can be time-consuming and introduce variability. |
Table 2: Quantitative Analysis of N,O-Dimethylhydroxylamine
| Parameter | HPLC with Derivatization (LC-MS) | Gas Chromatography (GC-MS) | Spectroscopic Method (Colorimetric) |
| Principle | Derivatization to a UV-active or fluorescent compound, followed by LC-MS analysis.[6] | Direct injection or derivatization for enhanced volatility and detection. | Reaction with a chromogenic agent to form a colored complex, measured by a spectrophotometer.[7] |
| Sample Preparation | Derivatization with an agent like Dansyl Chloride.[6] | Direct injection of a solution or derivatization. | Reaction with a reagent such as 1,10-phenanthroline in the presence of an iron salt.[7] |
| Linearity | High (R² > 0.99) over a defined concentration range.[6] | Generally good, but can be affected by analyte volatility. | Good within a specific absorbance range (Beer's Law). |
| Limit of Detection (LOD) | ng/mL to pg/mL range.[6] | ng/mL range. | µg/mL to mg/mL range. |
| Precision (%RSD) | < 10%.[6] | < 15%. | < 10%. |
| Advantages | High sensitivity and selectivity with MS detection. | High sensitivity and can potentially be used for direct analysis of the free base. | Simple, rapid, and does not require expensive chromatography equipment. |
| Disadvantages | Requires a derivatization step, LC-MS instrumentation can be costly. | Potential for thermal degradation, may require derivatization for better peak shape. | Lower sensitivity and specificity, susceptible to interference from other reducing agents. |
Experimental Protocols
HPLC Method for 2,2-Difluoroacetic Acid
This protocol outlines a general reversed-phase HPLC method for the quantification of 2,2-difluoroacetic acid.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution (e.g., 20 mM phosphate buffer, pH 2.5) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength, typically around 210 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: External standard calibration curve prepared with known concentrations of 2,2-difluoroacetic acid.
Ion Chromatography Method for 2,2-Difluoroacetic Acid
This method provides high sensitivity for the analysis of 2,2-difluoroacetic acid.[5]
-
Column: Anion-exchange column (e.g., Dionex AS17).[5]
-
Eluent: A potassium hydroxide gradient generated by an eluent generator.[5]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: Suppressed conductivity detection.[5]
-
Injection Volume: 25-50 µL.[5]
-
Quantification: External standard calibration curve.
LC-MS Method for N,O-Dimethylhydroxylamine (with Derivatization)
This protocol is based on a derivatization approach to enhance the detection of N,O-dimethylhydroxylamine.[6]
-
Derivatization:
-
To 1 mL of the sample solution, add a solution of a derivatizing agent (e.g., Dansyl Chloride in acetonitrile).
-
Add a buffer to maintain an alkaline pH (e.g., sodium bicarbonate solution).
-
Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete reaction.
-
Quench the reaction if necessary and dilute the sample with the mobile phase.
-
-
LC-MS Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: Mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor the specific m/z transition for the derivatized N,O-dimethylhydroxylamine.
-
Quantification: Use of an internal standard and a calibration curve of the derivatized analyte.
-
Mandatory Visualization
References
- 1. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Safety Operating Guide
Proper Disposal of 2,2-Difluoro-n-methoxy-n-methylacetamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and detailed disposal procedures for 2,2-Difluoro-n-methoxy-n-methylacetamide. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance within a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling.[1] The following table summarizes its known hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if a significant splash risk exists, a chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If aerosolization is possible or ventilation is inadequate, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Improper disposal, such as pouring it down the drain, is prohibited.[2][3]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Determination: The first step is to classify the waste as hazardous.[4] Due to its chemical properties, this compound is considered a halogenated organic compound and must be disposed of as hazardous waste.
-
Container Selection: Use a dedicated, compatible, and clearly labeled waste container.[5][6] The container must be in good condition, with a secure, leak-proof cap. It is recommended to use a polyethylene container, as halogenated solvents can produce acids that corrode metal.[6]
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.[7] Do not use abbreviations.
-
Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal and to avoid increased disposal costs.[5][7]
-
Accumulation: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container closed except when adding waste.
-
Licensed Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
Recommended Disposal Method:
For licensed facilities, the preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the compound.
Accidental Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Ensure Personnel Safety: Evacuate non-essential personnel from the area. The person cleaning the spill must wear the appropriate PPE as detailed above.
-
Ventilate the Area: Ensure adequate ventilation, typically by working within a chemical fume hood.
-
Containment: Prevent the spill from spreading.
-
Cleanup: For liquid spills, absorb the material with an inert absorbent material such as sand, silica gel, or a universal binder.[2] Sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2,2-Difluoro-n-methoxy-n-methylacetamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,2-Difluoro-N-methoxy-N-methylacetamide (CAS: 142492-01-1). The following procedural guidance is based on available safety data for this compound and structurally similar chemicals. A comprehensive risk assessment should be conducted before commencing any work.
Hazard Summary
Based on available data, this compound is considered hazardous. The primary hazards identified are:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Consistent and proper use of personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when working with this compound:
| Protection Level | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166. Provides protection against splashes and airborne particles.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and practice proper glove removal technique to avoid skin contact.[2] |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept buttoned to protect against skin contact.[2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Not generally required under normal laboratory use with adequate ventilation. If there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a respirator should be used.[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Protocol: A Step-by-Step Guide
-
Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[2][4]
-
Avoiding Contamination: Do not eat, drink, or smoke in the designated work area. Wash hands thoroughly after handling the compound, even if gloves were worn.[2][5]
-
Preventing Exposure: Avoid direct contact with skin and eyes. Take measures to prevent the formation of dust and aerosols.[2][5]
Spill and Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined above. Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[6]
Storage
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[5][6]
Disposal Plan
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Do not empty into drains.[5][6]
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
